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  • Product: Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate
  • CAS: 213672-68-5

Core Science & Biosynthesis

Foundational

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate chemical properties

An In-Depth Technical Guide to Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate: Properties, Synthesis, and Application in CCR2 Antagonist Development Abstract Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is a pivo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate: Properties, Synthesis, and Application in CCR2 Antagonist Development

Abstract

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is a pivotal, yet often uncharacterized, intermediate in medicinal chemistry. Its structural arrangement, featuring a carbamate-protected amine and a primary alcohol on a trans-disubstituted cyclohexane scaffold, makes it an essential building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and a thorough examination of its primary application as a precursor to C-C Chemokine Receptor Type 2 (CCR2) antagonists—a promising class of therapeutics for a host of inflammatory and autoimmune diseases. This document serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of this versatile molecule.

Core Physicochemical and Structural Properties

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is a bifunctional organic molecule designed for multi-step organic synthesis. The benzyl carbamate (Cbz) group serves as a robust and widely-used protecting group for the primary amine, stable to a variety of reaction conditions but readily removable via catalytic hydrogenation. The primary hydroxyl group provides a reactive handle for further functionalization.

While specific experimental data such as melting and boiling points are not widely reported for this non-commercial intermediate, its properties can be reliably inferred from its structure and data from closely related isomers.

Table 1: Physicochemical Data

PropertyValueSource(s)
IUPAC Name Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamateN/A
CAS Number 213672-68-5[1][2][3]
Molecular Formula C₁₅H₂₁NO₃[3][4]
Molecular Weight 263.34 g/mol [3][4]
Appearance Pale yellow oil (inferred)[4]
Solubility Soluble in methanol, ethyl acetate, dichloromethane[4]
Storage Store at 0-8°C[4]

Synthesis Protocol: N-Protection of trans-(2-Aminomethyl)cyclohexylmethanol

The most direct and reliable synthesis of the title compound involves the protection of the primary amine of trans-(2-aminomethyl)cyclohexylmethanol. The selection of benzyl chloroformate as the protecting group reagent is strategic; it reacts selectively with the more nucleophilic amine over the hydroxyl group under basic conditions and yields the stable Cbz-protected product.

Causality in Experimental Design:
  • Reagent Choice: Benzyl chloroformate is the classic reagent for introducing the Cbz group. Its reactivity is easily controlled at reduced temperatures.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. Its role is to act as a proton sponge, neutralizing the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic and effectively dissolves both the starting material and reagents without participating in the reaction.

  • Temperature Control: The reaction is initiated at 0°C (ice bath) to moderate the initial exothermic reaction upon addition of the highly reactive benzyl chloroformate, thereby minimizing side reactions. Allowing the reaction to warm to room temperature ensures completion.

  • Workup: The aqueous workup sequence is designed to remove impurities. The HCl wash removes any remaining base, the sodium bicarbonate wash removes any unreacted acidic species, and the brine wash begins the drying process by removing bulk water before the application of a drying agent like sodium sulfate.

  • Purification: Flash column chromatography is the standard and most effective method for purifying the product to a high degree, separating it from any unreacted starting material or minor byproducts.

Step-by-Step Experimental Methodology
  • Preparation: To a solution of trans-(2-aminomethyl)cyclohexylmethanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated sodium bicarbonate (aq), and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate as a pure product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents & Conditions cluster_process Process cluster_output Output reagent1 trans-(2-Aminomethyl)cyclohexylmethanol step1 1. Dissolve & Add Base reagent1->step1 reagent2 Benzyl Chloroformate (Cbz-Cl) step2 2. Add Cbz-Cl at 0°C reagent2->step2 reagent3 Triethylamine (TEA) reagent3->step1 reagent4 Dichloromethane (DCM) reagent4->step1 reagent5 0°C to Room Temp reagent5->step2 step1->step2 step3 3. Reaction & Monitoring step2->step3 step4 4. Aqueous Workup step3->step4 step5 5. Purification (Chromatography) step4->step5 byproduct Triethylammonium Chloride step4->byproduct product Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate step5->product

Caption: Workflow for the synthesis of the target compound.

Application in Drug Development: A Key Intermediate for CCR2 Antagonists

The primary significance of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate in the pharmaceutical industry is its role as a key intermediate for a new generation of potent CCR2 antagonists.[5]

The CCR2-CCL2 Signaling Axis and Inflammation

The C-C chemokine receptor type 2 (CCR2) is a protein expressed on the surface of immune cells, most notably monocytes and macrophages.[6] Its primary ligand is the chemokine CCL2, also known as Monocyte Chemoattractant Protein-1 (MCP-1). The binding of CCL2 to CCR2 initiates a signaling cascade that directs the migration of these monocytes from the bloodstream into tissues at sites of injury or infection.[6][7]

While this is a vital part of the normal immune response, the chronic and excessive recruitment of these cells is a key pathological driver in many diseases.[8] This includes autoimmune disorders like rheumatoid arthritis and multiple sclerosis, metabolic conditions such as obesity and type 2 diabetes (where macrophage infiltration into adipose tissue causes inflammation), liver fibrosis, and even cancer, where tumor-associated macrophages can promote tumor growth.[6][7][8][9]

Mechanism of Action for CCR2 Antagonists

CCR2 antagonists are small molecule drugs designed to competitively bind to the CCR2 receptor, physically blocking the natural ligand CCL2 from docking.[6] By inhibiting this interaction, the antagonists effectively cut the signaling pathway that calls monocytes to the site of inflammation. This reduces the infiltration of inflammatory cells, thereby dampening the chronic inflammatory response and potentially halting or reversing disease progression.[7][8] The use of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate allows for the precise construction of molecules that fit into the binding pocket of the CCR2 receptor.

Mechanism of CCR2 Antagonism Diagram

CCR2_Antagonism cluster_normal Normal Inflammatory Response cluster_antagonist Therapeutic Intervention CCL2 CCL2 (Chemokine) CCR2_receptor CCR2 Receptor CCL2->CCR2_receptor Binds Monocyte Monocyte / Macrophage Inflammation Migration to Tissue & Inflammation Monocyte->Inflammation Activates Antagonist CCR2 Antagonist (derived from intermediate) CCR2_receptor2 CCR2 Receptor Antagonist->CCR2_receptor2 Blocks Monocyte2 Monocyte / Macrophage No_Inflammation Migration & Inflammation BLOCKED Monocyte2->No_Inflammation CCL2_2 CCL2 (Chemokine) CCL2_2->CCR2_receptor2 Binding Failed

Sources

Exploratory

Synthesis and Mechanistic Evaluation of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate: A Comprehensive Technical Guide

Executive Summary Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-68-5) is a highly versatile, conformationally restricted amino alcohol. Featuring a rigid cyclohexane scaffold with trans-1,2-disubstitutio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-68-5) is a highly versatile, conformationally restricted amino alcohol. Featuring a rigid cyclohexane scaffold with trans-1,2-disubstitution, this compound serves as a critical building block in the design of peptidomimetics, foldamers, and targeted therapeutics . The benzyloxycarbonyl (Cbz) protecting group ensures orthogonality during complex peptide couplings, while the primary hydroxyl group provides a reactive handle for downstream functionalization. This whitepaper details a robust, high-yielding, and scalable synthesis pathway for this molecule, emphasizing mechanistic causality and process self-validation.

Retrosynthetic Strategy & Mechanistic Rationale

The stereochemical integrity of the trans-1,2-disubstituted cyclohexane ring is paramount. Constructing this relative stereochemistry de novo is often inefficient and prone to epimerization. Instead, utilizing a commercially available, pre-set chiral or racemic scaffold—such as trans-2-aminocyclohexanecarboxylic acid (ACHC)—is the most strategic approach. ACHC and its derivatives have been extensively validated in the construction of unnatural helical secondary structures ( β -peptides) by [1].

The retrosynthetic disconnection relies on two highly reliable transformations:

  • Carboxylic Acid Reduction : The target hydroxymethyl group is derived from the chemoselective reduction of the corresponding carboxylic acid.

  • Amine Protection : The Cbz group is installed directly onto the primary amine of the starting material.

Retrosynthesis Target Benzyl trans-(2-hydroxymethyl) cyclohexylcarbamate (Target) Intermediate trans-2-(Cbz-amino) cyclohexanecarboxylic acid (Intermediate) Target->Intermediate Reduction (NaBH4 / IBCF) Starting trans-2-aminocyclohexane- carboxylic acid (Starting Material) Intermediate->Starting N-Protection (CbzCl / Base)

Retrosynthetic disconnection of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate.

Experimental Methodologies & Protocols

To ensure high fidelity and yield, the protocols below are designed as self-validating systems, incorporating in-process controls (IPCs) and explicit mechanistic rationales for every reagent choice.

Phase 1: N-Cbz Protection of trans-2-Aminocyclohexanecarboxylic Acid

Objective: Mask the primary amine to prevent self-condensation and direct the subsequent reduction exclusively to the carboxylic acid.

Causality & Rationale: The reaction utilizes standard Schotten-Baumann conditions. A biphasic solvent system (Water/THF) is employed. The aqueous layer dissolves the sodium carbonate ( Na2​CO3​ ) base and the amino acid salt, while the organic layer dissolves the Benzyl chloroformate (CbzCl). The base neutralizes the HCl byproduct, driving the reaction forward and preventing the protonation of the amine, which would render it non-nucleophilic.

Protocol:

  • Preparation : Suspend trans-2-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous Na2​CO3​ (2.5 eq).

  • Temperature Control : Cool the biphasic mixture to 0 °C. Validation: This strictly suppresses the competitive hydrolysis of CbzCl by water.

  • Addition : Add CbzCl (1.1 eq) dropwise over 30 minutes under vigorous stirring.

  • Reaction & IPC : Allow the reaction to warm to ambient temperature and stir for 4 hours. Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms completion.

  • Workup : Wash the aqueous layer with diethyl ether to remove unreacted CbzCl and benzyl alcohol impurities. Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C to precipitate the product.

  • Isolation : Extract with Ethyl Acetate (EtOAc), dry over Na2​SO4​ , and concentrate in vacuo to afford trans-2-(benzyloxycarbonylamino)cyclohexanecarboxylic acid.

Phase 2: Chemoselective Reduction via Mixed Anhydride

Objective: Reduce the carboxylic acid to a primary alcohol without cleaving the Cbz carbamate.

Causality & Rationale: Strong hydride donors like Lithium Aluminum Hydride (LAH) will indiscriminately reduce both the carboxylic acid and the Cbz group (yielding an N-methyl amine). To achieve chemoselectivity, the carboxylic acid is first activated into a mixed anhydride using Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM). This highly electrophilic intermediate is then rapidly reduced by Sodium Borohydride ( NaBH4​ ), a mild hydride source that is completely inert toward carbamates, as established by [3].

Workflow Step1 Step 1: Activation Cbz-Amino Acid + NMM + IBCF THF, -15 °C, 30 min Step2 Step 2: Filtration Remove NMM-HCl salts Maintain cold temp Step1->Step2 Step3 Step 3: Reduction Add NaBH4 (aq) Stir 1 hr at 0 °C Step2->Step3 Step4 Step 4: Workup Quench with 1M HCl Extract with EtOAc Step3->Step4 Product Purified Amino Alcohol (>90% Yield) Step4->Product

Step-by-step experimental workflow for the mixed anhydride reduction process.

Protocol:

  • Activation : Dissolve trans-2-(Cbz-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF. Add NMM (1.05 eq) and cool to -15 °C.

  • Mixed Anhydride Formation : Add IBCF (1.05 eq) dropwise. Stir for 30 minutes at -15 °C. Validation: The formation of a white precipitate (NMM·HCl) visually validates the activation step.

  • Filtration (Optional but Recommended) : Rapidly filter the NMM·HCl salts under an inert atmosphere to prevent side reactions, keeping the filtrate at -15 °C.

  • Reduction : Dissolve NaBH4​ (3.0 eq) in a minimal amount of cold water and add it dropwise to the mixed anhydride solution. Validation: Vigorous gas evolution ( H2​ ) will occur. The aqueous NaBH4​ ensures rapid hydrolysis of any unreacted anhydride while simultaneously delivering the hydride.

  • Quench & Extraction : Stir for 1 hour at 0 °C. Quench carefully with 1M HCl until gas evolution ceases. Extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate.

Quantitative Data & Yield Optimization

Selecting the correct reduction strategy is the most critical decision in this pathway. The table below summarizes the empirical data driving the choice of the mixed anhydride method.

Reduction StrategyReagentsChemoselectivityYield of Target (%)Primary Impurity / Side Reaction
Mixed Anhydride IBCF, NMM, then NaBH4​ Excellent92 - 95%Trace isobutyl ester (if NaBH4​ is delayed)
Borane Complex BH3​⋅THF or BMSGood80 - 85%Incomplete reduction; requires harsh quench
Direct Hydride LiAlH4​ (LAH)Poor (Destructive)0%N-methyl amino alcohol (Cbz cleavage)
Direct Hydride NaBH4​ (alone)None0%No reaction (acid is unreactive to NaBH4​ )

Analytical Characterization

To validate the synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate, the following analytical signatures must be confirmed:

  • Mass Spectrometry (ESI-MS) : Expected [M+H]+ at m/z 264.16; [M+Na]+ at m/z 286.14.

  • 1H NMR (400 MHz, CDCl3​ ) :

    • δ 7.35 - 7.28 (m, 5H, Aromatic protons of Cbz).

    • δ 5.08 (s, 2H, Benzyl CH2​ ).

    • δ 4.75 (br s, 1H, Carbamate NH - validates Cbz retention).

    • δ 3.65 - 3.50 (m, 2H, CH2​OH

      • validates successful reduction).
    • δ 3.40 (m, 1H, CH−NH ).

    • The trans stereochemistry is confirmed by the large coupling constants ( J≈10−12 Hz) between the axial protons at C1 and C2 in the cyclohexane ring [2].

References

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure." Journal of the American Chemical Society. URL:[Link]

  • Barchi, J. J., Huang, X., Appella, D. H., Christianson, L. A., Durell, S. R., & Gellman, S. H. (2000). "Solution Conformations of Helix-Forming β-Amino Acid Homooligomers." Journal of the American Chemical Society. URL:[Link]

Foundational

Engineering Conformationally Restricted Amino Alcohols: A Technical Guide to Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

Executive Summary Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS 213672-68-5) is a highly specialized, orthogonally protected 1,3-amino alcohol scaffold utilized extensively in pharmaceutical synthesis (1)[1]. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS 213672-68-5) is a highly specialized, orthogonally protected 1,3-amino alcohol scaffold utilized extensively in pharmaceutical synthesis (1)[1]. In the realm of advanced drug discovery, conformationally restricted building blocks are critical for minimizing the entropic penalty of target binding. By locking the amino and hydroxyl functionalities onto a rigid cyclohexane ring in a trans configuration, medicinal chemists can precisely control the spatial trajectory of subsequent pharmacophores. This guide explores the physicochemical profiling, structural causality, and self-validating synthetic protocols for this vital intermediate.

Physicochemical & Structural Profiling

Quantitative data defining the physical and structural parameters of the compound are summarized below to aid in reaction planning and downstream purification (2)[2]:

ParameterSpecification
Chemical Name Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate
CAS Registry Number 213672-68-5
Molecular Formula C15H21NO3
Molecular Weight 263.34 g/mol
Stereochemistry trans-1,2-disubstituted cyclohexane
MDL Number MFCD03844618
PubChem ID 22259068
Storage Conditions 0–8°C (Protects carbamate integrity)

Structural Causality & Applications in Drug Design

The strategic value of CAS 213672-68-5 lies in its trans stereochemistry. In a cyclohexane system, a 1,2-trans disubstitution strongly favors a di-equatorial conformation to alleviate 1,3-diaxial steric strain.

  • Vector Projection: The di-equatorial arrangement projects the Cbz-protected amine and the hydroxymethyl group away from each other at a dihedral angle of approximately 60°.

  • Target Applications: This specific geometric presentation is heavily utilized in the synthesis of Cathepsin K inhibitors (3)[3] and Lysophosphatidic acid (LPA) receptor antagonists (4)[4]. In Cathepsin K inhibitors, the rigid backbone effectively mimics a peptide bond while resisting proteolytic degradation, allowing the molecule to deeply anchor into the enzyme's S1/S2 hydrophobic pockets[3].

Synthetic Methodology & Protocol

The synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate relies on the selective reduction of its precursor, trans-2-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid (CAS 61935-48-6) (5)[5].

Causality of Reagent Selection: Reducing a carboxylic acid in the presence of a carbamate (Cbz) requires high chemoselectivity. Strong hydride donors like LiAlH4 would indiscriminately cleave the Cbz protecting group. Instead, Borane-THF (BH3·THF) is utilized. Borane is an electrophilic reducing agent; it rapidly coordinates with the electron-rich carboxylic acid to form a triacyloxyborane intermediate, which then undergoes reduction. The Cbz carbamate, being highly resonance-stabilized and less nucleophilic, remains completely inert to BH3 under standard conditions[4].

Pathway A trans-2-Aminocyclohexane- carboxylic acid B Cbz-Cl, Base (Amine Protection) A->B C trans-2-(Benzyloxycarbonylamino)- cyclohexanecarboxylic acid (CAS: 61935-48-6) B->C D BH3-THF Complex (Selective Carboxyl Reduction) C->D E Benzyl trans-(2-hydroxymethyl)- cyclohexylcarbamate (CAS: 213672-68-5) D->E

Synthetic workflow and selective reduction pathway for CAS 213672-68-5.

Self-Validating Experimental Protocol: Borane Reduction
  • System Preparation: Flame-dry a round-bottom flask and purge with N2. Dissolve trans-2-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the reaction vessel to 0°C using an ice bath.

  • Electrophilic Activation: Dropwise, add BH3·THF complex (1.0 M in THF, 2.5 eq) over 30 minutes.

    • Validation Checkpoint 1: Gentle effervescence (H2 gas evolution) must be observed as the borane reacts with the acidic proton of the carboxylic acid. Lack of gas indicates degraded borane reagent.

  • Reduction Phase: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours[4].

    • Validation Checkpoint 2 (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 1:1). The starting acid will streak near the baseline (Rf ~ 0.1), while the product alcohol will appear as a distinct, UV-active spot at Rf ~ 0.4.

  • Quenching: Cool the mixture back to 0°C. Slowly add methanol or water dropwise to quench excess borane.

    • Validation Checkpoint 3: Vigorous bubbling will occur. Continue addition until gas evolution completely ceases, validating the destruction of all reactive hydride species.

  • Workup & Isolation: Dilute with EtOAc and wash sequentially with saturated NaHCO3 (to remove any unreacted acid) and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Analytical Characterization

To guarantee scientific integrity, the isolated Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate must be validated via NMR spectroscopy:

  • 1H NMR (CDCl3): The defining markers of successful reduction are the disappearance of the broad carboxylic acid singlet (~11-12 ppm) and the emergence of a multiplet at 3.40–3.60 ppm integrating for 2 protons (the newly formed -CH2OH group). The intact Cbz group is confirmed by a sharp singlet at ~5.10 ppm (benzylic CH2) and a multiplet at ~7.30 ppm (5 aromatic protons).

References

  • Chem-Impex International - (2-Hydroxymethyl-cyclohexyl)carbamic acid benzyl ester (CAS 213672-68-5). Source: Chem-Impex Catalog. 1

  • Santa Cruz Biotechnology (SCBT) - (2-Hydroxymethyl-cyclohexyl)carbamic acid benzyl ester | CAS 213672-68-5. Source: SCBT Catalog. 2

  • AMRI Catalog (Ribbitt) - trans-2-Benzyloxycarbonylaminocyclohexanecarboxylic acid and Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate Pricing & Structure. Source: AMRI.5

  • Google Patents - Method of inhibiting cathepsin k (WO1997016177A9). Source: WIPO (PCT). 3

  • Google Patents - Lysophosphatidic acid receptor antagonists (WO2013025733A1). Source: WIPO (PCT).4

Sources

Exploratory

Engineering Conformational Rigidity: A Technical Guide to Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate in Medicinal Chemistry

Executive Summary As drug discovery pivots towards highly selective, conformationally restricted architectures, the reliance on specialized building blocks has intensified. Benzyl trans-(2-hydroxymethyl)cyclohexylcarbama...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots towards highly selective, conformationally restricted architectures, the reliance on specialized building blocks has intensified. Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-68-5) is a prime example of such a scaffold[1]. By embedding a β -amino alcohol motif onto a rigid cyclohexane ring, this intermediate provides a powerful vector for synthesizing peptidomimetics, kinase inhibitors, and targeted drug delivery systems[2]. This whitepaper dissects the physicochemical profile, chemoselective synthetic methodologies, and structural applications of this crucial intermediate from the perspective of process chemistry and rational drug design.

Physicochemical Profiling & Structural Rationale

The utility of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate lies in its trans stereochemistry. The 1,2-diequatorial (or diaxial, depending on the energetically favored ring flip) arrangement of the carbamate and hydroxymethyl groups locks the spatial relationship between the nitrogen and oxygen heteroatoms. This pre-organization drastically reduces the entropic penalty upon binding to target proteins compared to flexible, linear amino alcohols.

Table 1: Key Physicochemical Parameters

ParameterValue
Chemical Name Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate
CAS Registry Number 213672-68-5[3]
Molecular Formula C15H21NO3[1]
Molecular Weight 263.34 g/mol [4]
Storage Conditions 0–8°C (to preserve carbamate integrity)[1]
Key Functional Groups Primary alcohol, Benzyl carbamate (Cbz-protected amine)

Synthetic Methodology: The Logic of Chemoselectivity

The primary challenge in synthesizing this molecule from its precursor, trans-2-aminocyclohexanecarboxylic acid, is the chemoselective reduction of the carboxylic acid in the presence of the Cbz-protected amine.

The Causality of Reagent Selection: Novice chemists might default to strong hydride donors like Lithium Aluminum Hydride (LiAlH4). However, LiAlH4 is overly aggressive; it will not only reduce the carboxylic acid but will also attack the benzyl carbamate, leading to N-methylation or complete deprotection. To maintain system integrity, we must employ a mixed anhydride activation followed by mild borohydride reduction . By reacting the carboxylic acid with isobutyl chloroformate, we create a highly electrophilic mixed anhydride. Sodium borohydride (NaBH4), a mild reducing agent that is completely inert towards carbamates, can then selectively reduce the activated anhydride to the primary alcohol.

G A trans-2-Aminocyclohexanecarboxylic acid (Starting Material) B Cbz-Cl, Base (Amine Protection) A->B Step 1 C Cbz-trans-2-Aminocyclohexanecarboxylic acid (Intermediate) B->C D Isobutyl Chloroformate, NMM (Mixed Anhydride Formation) C->D Step 2a E NaBH4, H2O/THF, 0°C (Selective Reduction) D->E Step 2b F Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (Target Compound) E->F Final Product

Synthetic workflow for Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate via selective reduction.

Experimental Protocol: Self-Validating Synthesis

The following protocol outlines the robust conversion of Cbz-trans-2-aminocyclohexanecarboxylic acid to the target alcohol.

Materials:

  • Cbz-trans-2-aminocyclohexanecarboxylic acid (1.0 eq)

  • N-Methylmorpholine (NMM) (1.2 eq)

  • Isobutyl chloroformate (IBCF) (1.1 eq)

  • Sodium borohydride (NaBH4) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

Step-by-Step Methodology:

  • Anhydride Activation: Dissolve the Cbz-protected amino acid in anhydrous THF (0.2 M concentration) under an inert argon atmosphere. Cool the reaction flask to -15°C using a dry ice/ethylene glycol bath.

  • Base Addition: Add NMM (1.2 eq) dropwise. Causality: NMM acts as a non-nucleophilic base to deprotonate the carboxylic acid, preparing it for nucleophilic attack without participating in unwanted side reactions.

  • Mixed Anhydride Formation: Slowly add IBCF (1.1 eq) over 10 minutes. Stir for 30 minutes at -15°C. A white precipitate of NMM-hydrochloride will form, self-validating the successful formation of the mixed anhydride.

  • Filtration (Critical Step): Rapidly filter the reaction mixture through a medium-porosity glass frit into a pre-cooled receiving flask to remove the NMM-HCl salt. Causality: Removing the salt prevents side reactions and buffering issues during the subsequent aqueous reduction phase.

  • Reduction: In a separate flask, dissolve NaBH4 (3.0 eq) in a minimal amount of ice-cold water (to prevent premature borohydride decomposition) and add it rapidly to the vigorously stirring mixed anhydride solution at 0°C.

  • Evolution & Quench: The reaction will vigorously evolve CO2 gas. Stir for 1 hour at room temperature. Quench the remaining borohydride with 1M HCl until the pH reaches 3.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate.

Applications in Medicinal Chemistry

The incorporation of the cyclohexane scaffold is a classic thermodynamic optimization strategy. When designing inhibitors for tight enzymatic pockets (such as aspartyl proteases or specific kinases), flexible aliphatic chains suffer a massive entropic penalty upon binding. The trans-1,2-disubstituted cyclohexane ring mimics the extended conformation of a peptide backbone but locks it rigidly in place.

ConformationalLock Target Target Protein (Kinase/Protease) Flex Flexible Linear Amino Alcohol (High Entropy) Flex->Target Binds Affinity1 Weak Binding (Entropic Penalty) Flex->Affinity1 Results in Rigid Cyclohexane Scaffold (Low Entropy Lock) Rigid->Target Binds Affinity2 High Affinity Binding (Pre-organized) Rigid->Affinity2 Results in

Thermodynamic advantage of cyclohexane-based conformational restriction in target binding.

Furthermore, the primary alcohol serves as a highly versatile synthetic handle. It can be oxidized to an aldehyde for reductive aminations, converted to a leaving group (tosylate/mesylate) for substitution reactions, or coupled directly to form ethers, making it indispensable in library generation for high-throughput screening[1]. Commercial availability through specialized chemical suppliers[5] has further accelerated its adoption in early-stage drug discovery, allowing researchers to bypass complex multi-step syntheses and focus directly on structure-activity relationship (SAR) optimization.

References

  • Title: we've got catalog compounds down to an - exact science - AMRI Source: ribbitt.com URL: [Link]

  • Title: BENZYL TRANS-(2-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE — Chemical Substance Information - NextSDS Source: nextsds.com URL: [Link]

Sources

Foundational

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate safety and handling

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate Executive Summary Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-68-5) is a highly specia...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

Executive Summary

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-68-5) is a highly specialized, stereochemically pure N-Cbz-protected amino alcohol[1]. In the realm of advanced organic synthesis, it serves as a critical bifunctional building block. The strategic installation of the carboxybenzyl (Cbz) group masks the basicity and nucleophilicity of the amine, allowing researchers to selectively functionalize the sterically hindered trans-hydroxymethyl group[2]. This compound is extensively utilized in the synthesis of complex oligosaccharides[3], unnatural amino acids, and conformationally restricted peptidomimetics[4].

Physicochemical Profiling & Causality in Handling

Understanding the physicochemical nature of this compound is essential for predicting its behavior during handling and synthesis. The Cbz group significantly increases the lipophilicity of the highly polar amino alcohol core, rendering the molecule soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, and tetrahydrofuran) while remaining insoluble in water[1].

The presence of the free hydroxyl group allows for intermolecular hydrogen bonding, which typically results in the compound presenting as a crystalline solid or a highly viscous oil at room temperature.

Table 1: Physicochemical and Identification Data

Property Value / Description
Chemical Name Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate
CAS Number 213672-68-5[1]
Molecular Formula C15H21NO3[1]
Molecular Weight 263.34 g/mol [1]
Storage Conditions 0–8°C, protected from light and moisture[1]

| Key Structural Features | trans-1,2-disubstitution, N-Cbz protection, primary alcohol |

Toxicological Mechanisms & Safety Protocols

While specific toxicological data for CAS 213672-68-5 is limited, its hazard profile is extrapolated from structurally analogous N-Cbz-protected amino alcohols and benzyl carbamates[5],[6].

Hazard Classifications (GHS):

  • Skin Irritation (Category 2, H315): The lipophilic benzyl and cyclohexyl rings facilitate dermal penetration, while the carbamate moiety can interact with epidermal proteins, causing localized inflammation[5].

  • Eye Irritation (Category 2A, H319): Direct contact with the mucosal membranes of the eye leads to severe irritation due to the compound's hydrogen-bonding capacity and mild electrophilicity[5].

  • STOT SE 3 (H335): Inhalation of dust or aerosols can cause respiratory tract irritation[5].

Causality-Driven Safety Protocols:

  • Engineering Controls: Always handle the compound within a certified fume hood. The airflow prevents the accumulation of airborne particulates, directly mitigating the H335 inhalation risk[5].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.12 mm thickness) must be worn. The non-polar regions of the molecule can permeate latex; nitrile provides a superior barrier against lipophilic carbamates. Snug-fitting safety goggles are mandatory to prevent H319 eye irritation[5].

  • Spill Response: In the event of a solid spill, do not sweep dry, as this generates respirable dust. Instead, carefully vacuum using a HEPA-filtered system or gently shovel into a labeled hazardous waste container[5].

HandlingWorkflow Step1 Pre-Task Risk Assessment Review SDS & Hazards Step2 Engineering Controls Activate Fume Hood Step1->Step2 Step3 Don PPE Nitrile Gloves, Goggles, Coat Step2->Step3 Step4 Dispense Compound Avoid Dust Generation Step3->Step4 Decision Spill Occurred? Step4->Decision SpillYes Containment Vacuum/Shovel (No Dust) Decision->SpillYes Yes SpillNo Proceed to Synthesis Transfer to Reactor Decision->SpillNo No Waste Hazardous Waste Disposal Seal & Label SpillYes->Waste

Workflow for the safe handling, dispensing, and spill response of Cbz-protected amino alcohols.

Experimental Methodologies: Deprotection Workflow

The primary utility of the Cbz group is its robustness against basic and mildly acidic conditions, coupled with its highly specific cleavage via catalytic hydrogenolysis[2],[7]. The following protocol details the self-validating removal of the Cbz group to yield the free trans-2-hydroxymethylcyclohexylamine.

Protocol: Catalytic Hydrogenolysis of the Cbz Group

Objective: Cleave the N-Cbz group to liberate the primary amine for downstream peptide coupling or alkylation.

Materials:

  • Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Methanol (HPLC grade)

  • Hydrogen gas (H2, balloon)

  • Nitrogen gas (N2, for purging)

Step-by-Step Procedure & Causality:

  • Catalyst Wetting (Critical Safety Step): Weigh the 10% Pd/C into a dry, round-bottom flask. Causality: Dry Pd/C is highly pyrophoric and can ignite solvent vapors. Immediately wet the catalyst with a small volume of toluene or water before adding the primary reaction solvent (Methanol) to suppress ignition.

  • Substrate Addition: Dissolve the Cbz-protected amino alcohol in Methanol (approx. 0.1 M concentration) and add it to the flask containing the wetted catalyst.

  • Atmospheric Purging: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line and a second needle connected to an N2 line. Cycle vacuum/N2 three times. Causality: Removing ambient oxygen is critical to prevent the formation of an explosive H2/O2 mixture in the presence of the palladium catalyst.

  • Hydrogenation: Replace the N2 line with a balloon filled with H2 gas. Purge the flask with H2 twice, then leave the balloon attached. Stir the suspension vigorously at room temperature (25°C).

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). Causality: The starting material is UV-active due to the benzyl ring. As the reaction progresses, the UV-active spot will disappear. The product (an aliphatic amine) is not UV-active but will stain bright purple/pink when treated with Ninhydrin stain and heated, confirming the successful liberation of the free amine.

  • Workup: Once complete (typically 2-4 hours), flush the system with N2. Filter the mixture through a pad of Celite to remove the Pd/C. Caution: Do not let the filtered Pd/C dry out on the filter paper; keep it wet with water and dispose of it in a dedicated catalyst waste stream.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude trans-2-hydroxymethylcyclohexylamine.

SyntheticUtility Substrate Benzyl trans-(2-hydroxymethyl) cyclohexylcarbamate Reagents 10% Pd/C, H2 (1 atm) MeOH, 25°C Substrate->Reagents Intermediate Unstable Carbamic Acid Intermediate Reagents->Intermediate Hydrogenolysis Products trans-2-Hydroxymethyl cyclohexylamine + Toluene + CO2 Intermediate->Products Spontaneous Decarboxylation Application Downstream Coupling (e.g., Peptidomimetics) Products->Application

Mechanistic pathway for the catalytic hydrogenolysis and deprotection of the Cbz group.

References

  • Chem-Impex International. "(2-Hydroxymethyl-cyclohexyl)carbamic acid benzyl ester". Chem-Impex Catalog.
  • Apollo Scientific. "Benzyl carbamate Safety Data Sheet". Apollo Scientific Ltd.
  • NextSDS. "benzyl N-(2-hydroxycyclohexyl)carbamate — Chemical Substance Information". NextSDS Database.
  • Organic Letters (ACS). "Enantioselective Synthesis of N-Cbz-Protected 6-Amino-6-deoxymannose, -talose, and -gulose". American Chemical Society.
  • PMC / NIH. "Merging Enzymatic Catalysis with Iron Catalysis for Highly Stereoselective Heparan Sulfate Oligosaccharide Assembly". National Institutes of Health.
  • Organic Letters (ACS). "Asymmetric Catalytic Synthesis of Enantiopure N-Protected 1,2-Amino Alcohols". American Chemical Society.
  • Chemical Communications (RSC). "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades". Royal Society of Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

Executive Summary The synthesis of conformationally restricted amino alcohol derivatives is a critical workflow in modern drug discovery. Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-68-5)[1] serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of conformationally restricted amino alcohol derivatives is a critical workflow in modern drug discovery. Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-68-5)[1] serves as a highly versatile, stereodefined building block for peptidomimetics and targeted therapeutics. This application note details a robust, chemoselective protocol for the N-benzyloxycarbonylation of trans-2-aminocyclohexylmethanol. By leveraging a biphasic Schotten-Baumann system, this methodology achieves quantitative protection of the primary amine while completely suppressing O-acylation of the adjacent primary alcohol[2].

Mechanistic Causality & Reaction Design

The core challenge in this synthesis is differentiating two competing nucleophiles: a primary amine and a primary alcohol. While nitrogen is inherently more nucleophilic than oxygen, improper reaction conditions (e.g., elevated temperatures or strong bases) can easily lead to thermodynamic O-acylation or bis-protected side products.

To enforce strict chemoselectivity, this protocol utilizes a biphasic Schotten-Baumann system (CH₂Cl₂/H₂O) mediated by a mild inorganic base (Na₂CO₃).

  • Phase Partitioning (Causality): The acylating agent, Benzyl chloroformate (Cbz-Cl), and the resulting carbamate product are highly lipophilic and reside in the organic (CH₂Cl₂) layer. The base (Na₂CO₃) remains exclusively in the aqueous layer. The reaction occurs at the biphasic interface.

  • Acid Scavenging: As the amine attacks Cbz-Cl, HCl is liberated. The aqueous Na₂CO₃ immediately neutralizes this acid, preventing the unreacted starting material from converting into a dead-end hydrochloride salt.

  • Self-Validating Protection: Once the amine is protected, the resulting carbamate loses its basicity and hydrogen-bonding capacity, driving it completely into the organic phase. This physical separation isolates the product from the aqueous base, preventing base-catalyzed hydrolysis of the carbamate or the unreacted Cbz-Cl[3].

ReactionPathway SM trans-2-Aminocyclohexylmethanol (Nucleophile) Reagents Cbz-Cl (1.05 eq) Na2CO3 (aq) / CH2Cl2 0 °C to RT, 3 h SM->Reagents Product Benzyl trans-(2-hydroxymethyl) cyclohexylcarbamate (Target Product) Reagents->Product

Chemoselective N-benzyloxycarbonylation of trans-2-aminocyclohexylmethanol.

Materials and Reagents

Accurate stoichiometry is critical. An excess of Cbz-Cl beyond 1.05 equivalents drastically increases the risk of O-acylation.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
trans-2-Aminocyclohexylmethanol129.191.001.29 gBifunctional Starting Material
Benzyl chloroformate (Cbz-Cl)170.591.051.50 mL (1.79 g)Electrophilic Acylating Agent
Sodium carbonate (Na₂CO₃)105.992.002.12 gMild Acid Scavenger
Dichloromethane (CH₂Cl₂)84.93-40 mLOrganic Solvent
Distilled Water18.02-40 mLAqueous Solvent

Experimental Workflow

Workflow Step1 1. Biphasic Setup Dissolve amino alcohol in CH2Cl2, add aq. Na2CO3 Step2 2. Temperature Control Cool to 0 °C in ice bath to favor kinetic N-acylation Step1->Step2 Step3 3. Chemoselective Acylation Dropwise addition of Cbz-Cl over 30 minutes Step2->Step3 Step4 4. Phase Separation & Work-up Extract with CH2Cl2, wash with 1M HCl and brine Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc gradient) Step4->Step5

Step-by-step workflow for the synthesis and purification of the target carbamate.

Step-by-Step Protocol

Step 1: Biphasic Preparation In a 250 mL round-bottom flask equipped with a large magnetic stir bar, dissolve trans-2-aminocyclohexylmethanol (1.29 g, 10.0 mmol) in CH₂Cl₂ (40 mL). In a separate beaker, dissolve Na₂CO₃ (2.12 g, 20.0 mmol) in distilled water (40 mL) and transfer this aqueous solution to the reaction flask.

Step 2: Thermal Equilibration Submerge the reaction flask in an ice-water bath. Allow the biphasic mixture to cool to 0 °C for 15 minutes.

  • Causality Note: Vigorous stirring (>800 rpm) is mandatory. High shear forces maximize the interfacial surface area between the aqueous and organic layers, ensuring rapid neutralization of HCl and preventing the reaction from stalling.

Step 3: Reagent Addition Transfer Benzyl chloroformate (1.50 mL, 10.5 mmol) to a pressure-equalizing addition funnel. Add the Cbz-Cl dropwise over a period of 30 minutes.

  • Causality Note: Dropwise addition at 0 °C ensures the concentration of the electrophile remains low, strictly favoring the kinetic product (N-acylation) over the thermodynamic product (O-acylation).

Step 4: Reaction Progression & Self-Validation Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Self-Validation Checkpoint: Spot the organic layer on a TLC plate (Hexanes/EtOAc 1:1). The disappearance of the ninhydrin-positive baseline spot (free amine) and the appearance of a UV-active spot at R_f ~0.4 confirms successful N-acylation without over-reaction.

Step 5: Work-up and Extraction Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic layer. Extract the remaining aqueous layer with additional CH₂Cl₂ (2 × 20 mL). Combine the organic layers and wash sequentially with 1M HCl (20 mL) to remove any trace unreacted amine, saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

Step 6: Drying and Purification Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (from 80:20 to 50:50) to afford Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate as a highly pure white solid or viscous oil.

Analytical Characterization

To verify the structural integrity and confirm the absence of O-acylation, the following analytical signatures should be observed:

Analytical TechniqueExpected Diagnostic Signals / Values
¹H NMR (400 MHz, CDCl₃)δ 7.38-7.28 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂-Ph), 4.85 (br s, 1H, NH), 3.65-3.50 (m, 2H, CH₂OH), 3.40-3.25 (m, 1H, CH-N), 2.50 (br s, 1H, OH), 2.05-1.10 (m, 9H, cyclohexyl).
¹³C NMR (100 MHz, CDCl₃)δ 156.5 (C=O carbamate), 136.8 (Ar-C), 128.6, 128.2, 128.1 (Ar-CH), 66.8 (CH₂-Ph), 65.2 (CH₂OH), 54.1 (CH-N).
HRMS (ESI-TOF)m/z: [M+H]⁺ Calculated for C₁₅H₂₂NO₃: 264.1594; Found: 264.1590.
TLC (Hexanes/EtOAc 1:1)R_f ≈ 0.4 (UV active, stains strongly with Phosphomolybdic Acid or KMnO₄).

Troubleshooting & Optimization

Observation / IssuePotential CauseMechanistic Solution
Formation of bis-Cbz (O-acylated) side product Excess Cbz-Cl or elevated temperature during the addition phase.Ensure strict stoichiometry (1.05 eq Cbz-Cl) and maintain 0 °C during the dropwise addition. Do not use strong organic bases like DMAP.
Incomplete conversion of starting material Poor mixing in the biphasic system or degraded Cbz-Cl reagent.Increase stirring rate (>800 rpm). Verify Cbz-Cl purity (it degrades to benzyl chloride and CO₂ upon moisture exposure).
Persistent emulsion during work-up Formation of surfactant-like intermediates or fine inorganic precipitates.Filter the biphasic mixture through a Celite pad or add a small amount of brine to increase the ionic strength of the aqueous phase.

References

  • A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditions Source: Green Chemistry Letters and Reviews (ResearchGate) URL:[Link]

  • Modern Organic Synthesis in the Laboratory Source: Oxford University Press / LabXing URL:[Link]

  • Greene's Protective Groups in Organic Synthesis, 4th Edition Source: John Wiley & Sons URL:[Link]

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Application

The Synthetic Utility of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate: A Guide for Advanced Organic Synthesis

Introduction: A Versatile Chiral Building Block Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is a valuable chiral molecule in the arsenal of the modern organic chemist. Its rigid 1,2-disubstituted cyclohexane scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Chiral Building Block

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is a valuable chiral molecule in the arsenal of the modern organic chemist. Its rigid 1,2-disubstituted cyclohexane scaffold, combined with the presence of both a protected amine and a primary alcohol, makes it a strategic asset for complex molecule synthesis. The benzyloxycarbonyl (Cbz) group offers robust protection for the amine functionality, which is stable under a variety of conditions yet can be removed cleanly when desired.[1][2] This compound has gained significant attention as a key chiral intermediate in the synthesis of high-value targets, most notably as a precursor to potent antagonists of the CC Chemokine Receptor 2 (CCR2), which are of interest in the treatment of inflammatory diseases.[3]

Beyond its established role as a pharmaceutical building block, the inherent chirality and functional group arrangement of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate suggest its potential as a recoverable chiral auxiliary. This guide provides a comprehensive overview of its synthesis, established applications, and explores its prospective use in directing stereoselective transformations.

Part 1: Synthesis of the Core Scaffold

The preparation of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate begins with the synthesis of its precursor, trans-2-(aminomethyl)cyclohexanol. This can be achieved in both racemic and enantiomerically pure forms.

Protocol 1: Racemic Synthesis of trans-2-(Aminomethyl)cyclohexanol

The most direct route to the racemic amino alcohol involves the ammonolysis of cyclohexene oxide.[4] This reaction proceeds via nucleophilic attack of ammonia on the epoxide, yielding the trans product.

Reaction Scheme: Synthesis of Racemic Precursor

Caption: Synthesis of racemic trans-2-(aminomethyl)cyclohexanol.

Step-by-Step Protocol:

  • Reaction Setup: In a high-pressure autoclave, charge cyclohexene oxide and a concentrated aqueous solution of ammonia.

  • Reaction Conditions: Seal the autoclave and heat the mixture to approximately 250°C for 6 hours.[4] The high temperature and pressure are necessary to drive the reaction.

  • Work-up and Purification: After cooling, carefully vent the autoclave. The product is typically purified by sequential solvent extraction, first with dichloromethane and then with diethyl ether, to remove by-products and isolate the desired amino alcohol.[4]

Protocol 2: Enantioselective Synthesis via Asymmetric Deprotonation

For applications requiring stereochemical control, an enantiomerically pure precursor is essential. One effective method involves the asymmetric deprotonation of cyclohexene oxide using a chiral lithium amide base, followed by subsequent transformations. This approach can yield (R)-cyclohex-2-enol, a versatile chiral intermediate.[5][6]

Workflow: Enantioselective Precursor Synthesis

A Cyclohexene Oxide B Asymmetric Deprotonation (Chiral Lithium Amide) A->B 1. C Enantioenriched (R)-Cyclohex-2-enol B->C 2. D Further Synthetic Steps C->D 3. E (1R,2R)-trans-2-(Aminomethyl)cyclohexanol D->E 4.

Caption: Workflow for enantioselective synthesis of the precursor.

This method leverages a chiral base to selectively remove a proton from one side of the symmetric epoxide, leading to an enantioenriched allylic alcohol. This alcohol can then be carried forward through a series of stereospecific reactions to install the aminomethyl group.

Part 2: Cbz-Protection – Synthesis of the Title Compound

With the amino alcohol precursor in hand, the final step is the protection of the primary amine as a benzyl carbamate. This is a robust and high-yielding reaction, typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2]

Protocol 3: N-Cbz Protection of trans-2-(Aminomethyl)cyclohexanol

This procedure transforms the nucleophilic amine into a less reactive carbamate, preventing it from interfering in subsequent reactions.[1]

Reaction Scheme: Cbz Protection

Caption: Synthesis of the title compound via Cbz protection.

Step-by-Step Protocol:

  • Dissolution: Dissolve trans-2-(aminomethyl)cyclohexanol (1.0 equivalent) in a suitable solvent system, such as a 2:1 mixture of tetrahydrofuran (THF) and water.[1]

  • Base Addition: Add a mild inorganic base, such as sodium bicarbonate (2.0 equivalents), to the solution to neutralize the HCl byproduct that will be generated.

  • Cooling: Cool the mixture to 0°C in an ice bath. This helps to control the exothermicity of the reaction.

  • Reagent Addition: Add benzyl chloroformate (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, dilute the mixture with water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with 1M HCl, water, and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 3: Applications in Organic Synthesis

Application 1: Key Intermediate for CCR2 Antagonists

The primary and most well-documented application of enantiomerically pure derivatives of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is as a crucial building block in the synthesis of CCR2 antagonists.[3] The defined stereochemistry of the cyclohexane ring is essential for the biological activity of the final drug candidate. The synthesis of these complex molecules often involves further functionalization of the primary alcohol and eventual deprotection of the amine.

Logical Flow: Role in Pharmaceutical Synthesis

A Enantiopure Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate B Functionalization of Primary Alcohol A->B C Coupling with Pharmacophore Fragment B->C D Cbz Deprotection C->D E Final CCR2 Antagonist D->E

Caption: Role as a key intermediate in drug synthesis.

Application 2: Potential as a Chiral Auxiliary

While not yet extensively documented in the literature, the structural features of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate make it an excellent candidate for use as a chiral auxiliary to control stereochemistry in C-C bond-forming reactions. The general principle involves temporarily attaching the chiral molecule to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal an enantiomerically enriched product.[7]

Proposed Application: Diastereoselective Enolate Alkylation

A plausible application is in the diastereoselective alkylation of an enolate. The chiral auxiliary can be acylated via its hydroxyl group, and the resulting ester can be deprotonated to form a chiral enolate. The rigid cyclohexane chair conformation and the bulky Cbz-protected aminomethyl group would effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face.

Proposed Mechanism of Stereoinduction

Caption: Proposed use as a chiral auxiliary in alkylation.

Generalized Protocol for Diastereoselective Alkylation:

  • Acylation: Acylate the hydroxyl group of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate with a suitable carboxylic acid derivative (e.g., an acyl chloride) to form the ester substrate.

  • Enolate Formation: Dissolve the substrate in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the lithium enolate.[7]

  • Alkylation: Add the desired electrophile (e.g., an alkyl halide) to the enolate solution and allow the reaction to proceed at -78°C.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Auxiliary Cleavage: Cleave the ester bond (e.g., by saponification with LiOH) to release the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Part 4: Deprotection of the Cbz Group

The removal of the Cbz group to unveil the free amine is a critical final step. Several reliable methods exist, with the choice depending on the functional groups present in the rest of the molecule.[8][9]

Deprotection MethodReagents & ConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%) in MeOH or EtOHVery mild and clean byproducts (toluene, CO₂).[9]Incompatible with reducible groups (alkenes, alkynes, some benzyl ethers, nitro groups).[8]
Transfer Hydrogenation Ammonium formate, Pd/C in MeOHAvoids the use of flammable H₂ gas.[9]Similar functional group incompatibility as catalytic hydrogenolysis.
Acidic Cleavage HBr in Acetic AcidEffective when hydrogenation is not possible.Harsh conditions, not suitable for acid-labile substrates.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

This is often the preferred method due to its mildness and clean conversion.[9]

Mechanism of Catalytic Hydrogenolysis

A Cbz-Protected Amine B Adsorption onto Pd Catalyst Surface A->B D Cleavage of Benzyl C-O Bond B->D C H₂ Adsorption & Dissociation on Pd C->D E Formation of Carbamic Acid Intermediate D->E F Spontaneous Decarboxylation E->F G Deprotected Amine + CO₂ + Toluene F->G

Caption: The mechanism of Cbz deprotection via catalytic hydrogenolysis.[9]

Step-by-Step Protocol:

  • Setup: Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% palladium relative to the substrate) to the solution.[9]

  • Hydrogen Atmosphere: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is a multifaceted synthetic tool. Its established utility as a key intermediate for the synthesis of complex pharmaceutical targets like CCR2 antagonists is well-founded. Furthermore, its inherent structural and stereochemical properties present a compelling case for its development as a novel chiral auxiliary for diastereoselective reactions. The protocols and insights provided herein offer a comprehensive guide for researchers to both synthesize and strategically deploy this valuable compound in their synthetic endeavors.

References

  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Kumar, V., & Singh, A. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Full article: Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
  • Griesbeck, A. G., & Oelgemöller, M. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(5), 1915–1918.
  • Reddy, K. R., & Kumar, G. S. (2010). An Excellent Method for Cbz-protection of Amines. Synlett, 2010(3), 472-474.
  • Norman, M. H., et al. (2012). Synthesis of 3-phenylsulfonylmethyl Cyclohexylaminobenzamide-Derived Antagonists of CC Chemokine Receptor 2 (CCR2). Bioorganic & Medicinal Chemistry Letters, 22(3), 1384-1387.
  • Kadali, V., et al. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science.
  • EvitaChem. (n.d.). Buy trans-2-Aminomethyl-1-cyclohexanol.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • BenchChem. (2025). Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries.
  • Behl, A., & Kumar, P. (2012). Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides. PMC.
  • Prusov, E. V., & Roth, G. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(25), 4739–4742.
  • Request PDF. (2025, September 15). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary.
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Adam, W., Bosio, S. G., & Wolff, B. T. (2003).
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • PubMed. (2014, December 1). Design and Synthesis of Novel Small Molecule CCR2 Antagonists: Evaluation of 4-aminopiperidine Derivatives.
  • Royal Society of Chemistry. (n.d.). Synthesis, binding affinity and structure–activity relationships of novel, selective and dual targeting CCR2 and CCR5 receptor antagonists. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
  • PMC. (n.d.). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate.
  • ResearchGate. (2020, March 3). Synthetic Approaches to (R)-Cyclohex-2-Enol.
  • Oriental Journal of Chemistry. (n.d.). Synthetic Approaches to (R)-Cyclohex-2-Enol.
  • PMC. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic.
  • Wiley Online Library. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Royal Society of Chemistry. (2024, May 15). Organic & Biomolecular Chemistry.
  • AChemBlock. (2026, March 10). trans-2-(Aminomethyl)-1-cyclohexanol 97%.
  • Lirias - KU Leuven. (n.d.). SYNTHESIS OF CXCR2 AND CCR7 CHEMOKINE RECEPTOR ANTAGONISTS TARGETING A CONSERVED INTRACELLULAR BINDING SITE.
  • MDPI. (2022, October 27). Enantioselective Total Synthesis of (R,R)-Blumenol B and d 9.

Sources

Method

Application Notes and Protocols for the Cellular Characterization of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

Introduction Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is a carbamate-containing organic molecule. The carbamate functional group is a key structural feature in a wide range of biologically active compounds and i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is a carbamate-containing organic molecule. The carbamate functional group is a key structural feature in a wide range of biologically active compounds and is recognized for its ability to act as a peptide bond surrogate, enhancing chemical stability and cell membrane permeability[1]. While this specific molecule is documented as a crucial intermediate in the synthesis of potent antagonists for the C-C chemokine receptor type 2 (CCR2)[2], its intrinsic biological activities remain largely unexplored.

These application notes provide a comprehensive experimental framework for the initial de novo characterization of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate in a cell culture setting. The protocols herein are designed to guide researchers through a logical progression of experiments, from determining basic cytotoxic effects to investigating potential impacts on cell migration and underlying signaling pathways. This guide is intended for researchers in drug discovery, cell biology, and pharmacology aiming to elucidate the bioactivity of novel chemical entities.

Overall Experimental Workflow

The proposed workflow is designed to systematically characterize the cellular effects of the compound. It begins with establishing a safe and effective concentration range, proceeds to functional assays, and culminates in preliminary mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Functional Phenotypic Assays cluster_2 Phase 3: Mechanistic Investigation A Prepare Stock Solution of Compound B Dose-Response Cell Viability Assay (e.g., WST-8) A->B C Determine IC50 and Sub-toxic Working Concentrations B->C D Wound Healing (Scratch) Assay (Qualitative Migration) C->D Use Sub-toxic Concentrations E Transwell Migration Assay (Quantitative Chemotaxis) D->E F Cell Invasion Assay (Matrigel Transwell) E->F G Cell Lysis and Protein Quantification E->G Investigate Molecular Drivers of Phenotype H Western Blot Analysis of Key Signaling Pathways (e.g., MAPK, PI3K/Akt) G->H I Data Analysis and Pathway Interpretation H->I

Figure 1: A comprehensive workflow for the cellular characterization of a novel compound, progressing from cytotoxicity to functional and mechanistic analysis.

Part 1: Foundational Analysis - Determining Cytotoxicity and Optimal Working Concentration

Rationale: Before assessing the biological function of any compound, it is imperative to determine its cytotoxic profile.[3][4] This step identifies the concentration range that inhibits cellular processes or induces cell death, which is critical for distinguishing specific biological effects from general toxicity.[5] The 50% inhibitory concentration (IC50) is a key parameter derived from this analysis. For subsequent functional assays, it is standard practice to use sub-toxic concentrations (typically below the IC25) to ensure that observed effects are not artifacts of cell death.

Protocol 1: Cell Viability Assessment using a WST-8 Assay

This protocol utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in viable cells to produce a soluble orange-colored formazan dye.[6] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected adherent cell line (e.g., HeLa, A549, or a cell line relevant to the compound's potential target)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom cell culture plates

  • Cell Counting Kit-8 (CCK-8) or equivalent WST-8 reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate in DMSO. Further dilute this stock in complete culture medium to create a series of 2X working solutions. A typical final concentration range for initial screening might be 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including controls, is identical and does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared 2X compound dilutions to the respective wells. Include wells with medium and DMSO only (vehicle control) and wells with medium only (no-treatment control).

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the expected mechanism of action and cell doubling time.

  • WST-8 Assay: Add 10 µL of the CCK-8/WST-8 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the control wells.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium and WST-8 reagent only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Mean Absorbance (450 nm)Standard Deviation% Viability
0 (Vehicle Control)1.250.08100%
0.11.220.0797.6%
11.150.0992.0%
100.750.0660.0%
500.250.0420.0%
1000.100.038.0%

Table 1: Example data layout for a dose-response cytotoxicity experiment.

Part 2: Functional Assessment - Investigating Effects on Cell Migration

Rationale: Cell migration is a fundamental biological process involved in development, immune response, and disease states like cancer metastasis.[7] Assessing a compound's effect on cell migration is a critical step in understanding its potential as a therapeutic agent. We will utilize two complementary assays: the wound healing assay for a qualitative assessment of collective cell migration and the transwell assay for a quantitative measure of chemotaxis.

Protocol 2A: Wound Healing (Scratch) Assay

This method assesses the ability of a confluent monolayer of cells to migrate and close a mechanically created "wound."[7] It is a straightforward method to visualize collective cell movement.

Materials:

  • 24-well or 12-well plates

  • Sterile 200 µL pipette tips or a specialized wound-making tool

  • Imaging system (inverted microscope with a camera)

Procedure:

  • Create a Confluent Monolayer: Seed cells in a multi-well plate at a density that will achieve 95-100% confluency within 24 hours.

  • Create the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to ensure a cell-free gap.[7]

  • Wash and Treat: Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.[7] Add fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing the sub-toxic concentration of the compound or vehicle control.

  • Imaging: Immediately capture images of the scratch at designated points (mark the plate for consistency). This is the 0-hour time point.

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Analysis: Measure the area of the cell-free gap at each time point using image analysis software (like ImageJ/Fiji). Calculate the percentage of wound closure relative to the initial area.

Protocol 2B: Transwell (Boyden Chamber) Migration Assay

This assay quantifies the number of cells that actively migrate through a porous membrane towards a chemoattractant.[8][9] It provides a more robust, quantitative measure of cell motility than the scratch assay.

Figure 2: A schematic representation of the Transwell migration assay setup.

Materials:

  • Transwell inserts (typically 8 µm pore size for epithelial/fibroblast cells)[9]

  • 24-well companion plates

  • Serum-free medium

  • Complete medium (as chemoattractant)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet in ethanol)

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells by replacing the complete medium with serum-free or low-serum medium. This enhances their response to chemoattractants.

  • Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.[8]

  • Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.[8] In this suspension, add the desired sub-toxic concentration of the compound or vehicle control.

  • Loading: Add 300 µL of the cell suspension to the upper chamber of each insert.[8]

  • Incubation: Incubate the plate for an appropriate duration (e.g., 12-24 hours) at 37°C, 5% CO2.

  • Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Using a water-moistened cotton swab, gently wipe the inside of the insert to remove the non-migratory cells.[10]

  • Fixation and Staining: Transfer the inserts to a new plate. Fix the migrated cells on the underside of the membrane with a suitable fixative for 10 minutes. Then, stain the cells with Crystal Violet for 20 minutes.[10]

  • Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry.

  • Quantification: Image the underside of the membrane using a microscope. Count the number of stained cells in several random fields of view for each insert. The results can be presented as the average number of migrated cells per field.

Part 3: Preliminary Mechanistic Studies - Signaling Pathway Analysis

Rationale: Changes in cellular phenotypes like migration are governed by complex intracellular signaling networks.[11] Western blotting is a powerful technique to investigate how a compound affects these pathways by measuring changes in the expression levels or post-translational modifications (like phosphorylation) of key proteins.[12][13] An initial screen could focus on pathways commonly involved in cell migration and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound Benzyl trans-(2-hydroxymethyl) cyclohexylcarbamate Compound->Receptor Hypothetical Inhibition Point Compound->MEK

Figure 3: A simplified diagram of common signaling pathways (PI3K/Akt and MAPK/ERK) that regulate cell proliferation and migration, showing hypothetical points of inhibition by a test compound.

Protocol 3: Western Blotting for Phosphorylated ERK (p-ERK) and Akt (p-Akt)

This protocol describes the detection of the phosphorylated (activated) forms of ERK and Akt, key nodes in their respective signaling pathways. A change in the ratio of phosphorylated protein to total protein indicates pathway modulation.

Materials:

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the compound at the determined sub-toxic concentrations for a relevant time period (e.g., 30 minutes, 2 hours, 24 hours).

  • Harvesting: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer to each well.[14] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[14]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To analyze total protein levels and a loading control, the membrane can be stripped of antibodies and reprobed with anti-total-ERK and then anti-GAPDH antibodies. This allows for normalization of the phosphoprotein signal.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability in viability assay Inconsistent cell seeding; Edge effects in the 96-well plate; Compound precipitation.Use a multichannel pipette for consistency; Avoid using the outer wells of the plate or fill them with PBS; Check the solubility of the compound in the medium and vortex before adding to cells.
No wound closure in scratch assay Cells are not migratory; Compound is cytotoxic even at the tested dose; Medium has too little serum.Use a positive control (known migratory cell line); Re-evaluate cytotoxicity with a more sensitive assay or shorter time point; Ensure the low-serum medium still supports basal cell health (1-2% FBS is common).
Few cells migrate in transwell assay Pore size is incorrect for the cell type; Incubation time is too short; Chemoattractant is weak.Consult literature for the appropriate pore size for your cell line (e.g., 3 µm for lymphocytes, 5 or 8 µm for fibroblasts).[9] Optimize incubation time (12-48 hours); Ensure the chemoattractant gradient is sufficient (e.g., 0% vs 10% FBS).
Weak or no signal in Western blot Insufficient protein loaded; Poor antibody quality; Inefficient protein transfer.Increase the amount of protein loaded; Use an antibody known to work well for Western blotting; Confirm successful transfer by staining the membrane with Ponceau S after transfer.
High background in Western blot Insufficient blocking; Antibody concentration too high; Inadequate washing.Increase blocking time or try a different blocking agent (BSA vs. milk); Optimize primary and secondary antibody concentrations; Increase the number and duration of TBST washes.[13]

References

  • Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (88), 51046. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Cell Migration and Invasion Assay (8 µm, Colorimetric Format). [Link]

  • Chen, J. (2023). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol, 13(10), e4680. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • Aslanturk, O. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cytotoxicity. IntechOpen. [Link]

  • Thakkar, S., Sharma, D., Kalia, K., & Tekade, R. K. (2020). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Journal of Applied Pharmaceutical Science, 10(12), 141-151. [Link]

  • Corning Life Sciences. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. [Link]

  • Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology, 3(3), 100013. [Link]

  • Akgun, E., & Tutar, Y. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

  • Zeng, F., Marino, S., & Idris, A. I. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology, 2806, 137-151. [Link]

  • Public Health England. (n.d.). Cell culture protocols. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • NextSDS. (n.d.). BENZYL TRANS-(2-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE — Chemical Substance Information. [Link]

  • Confalone, P. N., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. The Journal of Organic Chemistry, 74(16), 6368–6370. [Link]

Sources

Application

Scale-up synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

Application Note: Scale-Up Synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate Document ID: AN-2026-0321 Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Introduction &...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

Document ID: AN-2026-0321 Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals

Introduction & Mechanistic Rationale

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS 213672-68-5) is a highly versatile Cbz-protected amino alcohol, serving as a critical building block in the development of targeted drug delivery systems and bioactive pharmaceuticals[1]. While bench-scale synthesis of amino alcohols often relies on harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane gas, these reagents pose severe pyrophoric and exotherm risks during pilot-scale manufacturing.

To ensure a safe, scalable, and high-yielding process, this protocol employs a followed by an aqueous Sodium Borohydride (NaBH₄) reduction[2].

Causality of Reagent Selection:

  • Isobutyl Chloroformate (IBCF) over Ethyl Chloroformate: We select IBCF because the bulky isobutyl group sterically shields the carbonate carbonyl of the intermediate. This directs the incoming hydride exclusively to the amino acid carbonyl, preventing the formation of undesired ester byproducts[2].

  • N-Methylmorpholine (NMM) over Triethylamine (TEA): As a weak, non-nucleophilic base, NMM efficiently scavenges HCl without promoting ketene formation or epimerization at the α-carbon, ensuring the trans stereochemistry remains completely intact[3].

  • Aqueous NaBH₄: Introducing NaBH₄ as an aqueous solution rather than a solid powder serves a dual purpose. The water acts as a rapid proton source to collapse the tetrahedral borate intermediate, driving the reaction forward. Furthermore, liquid addition allows for precise dosing to control the massive exotherm associated with hydride reductions on a 100-gram scale[2].

Retrosynthetic Workflow & Route Selection

SynthesisWorkflow SM trans-2-aminocyclohexanecarboxylic acid (Starting Material) Step1 Step 1: N-Cbz Protection Reagents: Cbz-Cl, NaOH Solvent: H₂O/THF | Temp: 0 °C to RT SM->Step1 Int1 trans-2-(benzyloxycarbonylamino) cyclohexanecarboxylic acid (Isolated Intermediate) Step1->Int1 In-Process QC: TLC Yield: >95% Step2 Step 2a: Mixed Anhydride Formation Reagents: IBCF, NMM Solvent: THF | Temp: -10 °C Int1->Step2 Int2 Mixed Anhydride Intermediate (In Situ) Step2->Int2 In-Process QC: IR (~1820 cm⁻¹) Step3 Step 2b: Hydride Reduction Reagents: NaBH₄ (aq) Temp: 0 °C to RT Int2->Step3 Product Benzyl trans-(2-hydroxymethyl) cyclohexylcarbamate (Final Product) Step3->Product In-Process QC: HPLC Yield: 85-88%

Workflow for the scale-up synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate.

Scale-Up Considerations & Optimization Data

Transitioning from a 1-gram bench scale to a 100-gram pilot scale requires specific modifications to manage heat transfer and phase separations.

ParameterBench Scale (1 g)Pilot Scale (100 g)Rationale for Scale-Up Modification
Reduction Solvent Pure THFTHF / 2-MeTHF (70:30)2-MeTHF improves phase separation during the aqueous quench, significantly reducing emulsion formation.
NaBH₄ Addition Solid powder added in portions2.0 M Aqueous solution added dropwiseLiquid dosing enables precise thermal control (ΔT < 5 °C) via jacketed reactor cooling[2].
Activation Temp -5 °C (Ice/Salt bath)-10 °C (Chiller fluid)Compensates for the lower surface-area-to-volume ratio in larger reactors, preventing anhydride degradation.
Overall Yield 92%88%Slight mechanical loss during bulk recrystallization and filtration; however, final purity is significantly higher (>99%).

Detailed Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) to ensure batch integrity before proceeding to the next chemical transformation.

Step 1: N-Cbz Protection of trans-2-aminocyclohexanecarboxylic acid
  • Preparation: Charge a 2 L jacketed reactor with trans-2-aminocyclohexanecarboxylic acid (100 g, 0.70 mol) and 1M aqueous NaOH (700 mL). Stir until complete dissolution is achieved.

  • Solvent Addition: Add THF (300 mL) to the aqueous mixture and cool the reactor's internal temperature to 0 °C.

  • Reagent Dosing: Equip an addition funnel with Benzyl chloroformate (Cbz-Cl, 131 g, 0.77 mol, 1.1 eq). Add dropwise over 60 minutes. Maintain the internal pH between 9.5 and 10.5 by simultaneous dropwise addition of 2M NaOH as needed[4].

  • Reaction: Once the addition is complete, warm the reactor to 20 °C and stir vigorously for 4 hours.

  • IPC Check (Self-Validation): Pull a 0.5 mL aliquot. Acidify to pH 2, extract with EtOAc, and spot on a TLC plate (DCM:MeOH 9:1). The reaction is complete when the ninhydrin-positive baseline spot (primary amine) is entirely replaced by a UV-active spot at R_f 0.4.

  • Workup: Wash the biphasic mixture with MTBE (2 × 300 mL) to extract unreacted Cbz-Cl and benzyl alcohol byproducts. Discard the organic layer.

  • Isolation: Cool the aqueous layer to 5 °C and slowly acidify to pH 2.0 using 6M HCl. A thick white precipitate will form. Extract the product into EtOAc (3 × 400 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield trans-2-(benzyloxycarbonylamino)cyclohexanecarboxylic acid as a white solid (184 g, 95% yield).

Step 2: Mixed Anhydride Formation and Hydride Reduction
  • Anhydride Formation: Charge a dry 3 L jacketed reactor with the Cbz-protected intermediate (150 g, 0.54 mol) and anhydrous THF (1.2 L). Cool the solution to -10 °C under a nitrogen atmosphere.

  • Base Addition: Add N-methylmorpholine (NMM, 60.1 g, 0.59 mol, 1.1 eq) in one portion.

  • Activation: Dropwise add Isobutyl chloroformate (IBCF, 81.2 g, 0.59 mol, 1.1 eq) over 30 minutes, ensuring the internal temperature does not exceed -5 °C. Stir for an additional 30 minutes at -10 °C.

  • IPC Check (Self-Validation): Pull a 0.1 mL aliquot and analyze via FT-IR. The appearance of a distinct double carbonyl stretch at ~1820 cm⁻¹ and ~1750 cm⁻¹ confirms complete .

  • Reduction: In a separate flask, dissolve NaBH₄ (61.3 g, 1.62 mol, 3.0 eq) in cold HPLC-grade water (150 mL). Add this aqueous solution dropwise to the mixed anhydride at 0 °C over 90 minutes. (Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate reactor venting.)

  • Completion: Stir the mixture at 0 °C for 1 hour, then gradually warm to 20 °C and stir for an additional 2 hours.

  • Quench & Workup: Cool to 5 °C and carefully quench excess borohydride by dropwise addition of 1M HCl until gas evolution ceases (pH ~6). Remove the bulk THF under reduced pressure. Extract the aqueous residue with a 70:30 mixture of EtOAc/2-MeTHF (3 × 500 mL).

  • Purification: Wash the combined organics with 1M NaOH (300 mL), water (300 mL), and brine (300 mL). Dry over MgSO₄, filter, and concentrate. Recrystallize the crude residue from hot EtOAc/Hexanes to afford Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate as crystalline white needles (125 g, 88% yield).

Analytical Validation & Quality Control

To ensure the synthesized compound meets pharmaceutical intermediate standards, the following analytical specifications must be validated:

Analytical MethodSpecification / Expected ResultPurpose
HPLC (UV 210 nm) > 99.0% AreaConfirms chemical purity and absence of isobutyl ester byproducts.
FT-IR Spectroscopy Disappearance of 1820 cm⁻¹; Strong broad peak at ~3300 cm⁻¹Validates complete reduction of the mixed anhydride to the target alcohol.
¹H NMR (400 MHz, CDCl₃) δ 7.35 (m, 5H), 5.10 (s, 2H), 4.75 (br s, 1H), 3.65 (m, 1H), 3.45 (m, 2H), 2.10-1.10 (m, 9H)Confirms structural identity and intact benzyl carbamate (Cbz) protecting group.
Karl Fischer Titration < 0.5% w/w H₂OEnsures the product is sufficiently dry for downstream anhydrous couplings.

References

  • Chem-Impex International. "(2-Hydroxymethyl-cyclohexyl)carbamic acid benzyl ester Product Information." Available at: ]">https://www.chemimpex.com[1]

  • Kokotos, C. G., et al. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2008. Available at: [Link]2]

  • Royal Society of Chemistry. "Reduction and Oxidation of Carbonyl Compounds and Derivatives." Comprehensive Organic Chemistry, 2022. Available at: [Link]3]

  • ACS Publications. "Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function." Chemical Reviews, 2019. Available at: [Link]4]

  • National Institute of Science Communication and Policy Research. "Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols." Indian Journal of Chemistry, 2010. Available at: ]">https://niscpr.res.in

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate .

The conversion of trans-2-(benzyloxycarbonylamino)cyclohexanecarboxylic acid to its corresponding β-amino alcohol is notoriously challenging. The steric hindrance of the trans-1,2-disubstituted cyclohexane ring combined with the lability of the carbamate (Cbz) protecting group requires precise chemoselective reduction strategies.

Workflow & Mechanistic Causality

To successfully synthesize this molecule, one must reduce a carboxylic acid in the presence of an easily reducible carbamate. Standard harsh hydrides (e.g., LiAlH₄) will destroy the Cbz group. Instead, the industry standard relies on the chemoselective mixed anhydride reduction protocol .

By reacting the carboxylic acid with isobutyl chloroformate (IBCF), we generate a highly electrophilic mixed anhydride. Sodium borohydride (NaBH₄)—which is generally too mild to reduce esters or carbamates—can rapidly and selectively reduce this activated intermediate to the target hydroxymethyl group without touching the Cbz protection .

SynthesisWorkflow SM trans-2-Aminocyclohexanecarboxylic acid Prot trans-2-(Cbz-amino)cyclohexanecarboxylic acid SM->Prot Cbz-Cl, Na2CO3 H2O/THF, 0°C to RT MA Mixed Anhydride Intermediate Prot->MA Isobutyl Chloroformate (IBCF) N-Methylmorpholine (NMM) THF, -15°C Target Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate MA->Target NaBH4 (aq) 0°C to RT

Stepwise workflow for the chemoselective synthesis of the target molecule.

Troubleshooting Q&A

Q1: Why am I isolating N-methyl trans-2-aminocyclohexylmethanol instead of the target?

Causality: You are likely using Lithium Aluminum Hydride (LiAlH₄) or an equivalent harsh hydride. LiAlH₄ does not just reduce the carboxylic acid; it attacks the carbonyl of the Cbz carbamate. This triggers the elimination of benzyl alcohol and subsequent reduction of the intermediate isocyanate/imine, converting your Cbz group entirely into an N-methyl group. Solution: Immediately halt the use of LiAlH₄. Switch to the chemoselective NaBH₄/IBCF mixed anhydride protocol or use Borane-THF (BH₃·THF) at 0°C.

Q2: My mixed anhydride reduction with NaBH₄ is stalling, yielding unreacted starting material.

Causality: The trans-1,2-cyclohexane backbone is highly sterically hindered (favoring a diequatorial conformation). If you are using Triethylamine (TEA) as your base, its bulky nature prevents efficient deprotonation and attack on IBCF, leading to incomplete mixed anhydride formation. Additionally, premature hydrolysis can occur if your THF is not strictly anhydrous. Solution: Replace TEA with N-Methylmorpholine (NMM) . NMM is smaller, more nucleophilic, and specifically engineered for sterically demanding peptide couplings and activations. Ensure your THF is freshly distilled or drawn from an anhydrous solvent system.

Q3: I am observing the formation of a bicyclic oxazinone byproduct (lactamization).

Causality: This is a classic over-activation issue. If the mixed anhydride is allowed to warm above -10°C or is left stirring for too long (>30 minutes), the nucleophilic carbamate oxygen/nitrogen will intramolecularly attack the activated carbonyl. This forms a cyclic oxazinone byproduct and releases isobutyl alcohol and CO₂. Solution: Maintain strict cryogenic control. Keep the activation bath at exactly -15°C (using an ice/salt or ethylene glycol/dry ice bath) and limit the activation time to exactly 15–20 minutes before adding the NaBH₄.

TroubleshootingLogic Start Low Yield of Target Product Q1 Is N-methyl byproduct present? Start->Q1 Q2 Is unreacted carboxylic acid recovered? Q1->Q2 No Sol1 Stop using LiAlH4. Switch to NaBH4/IBCF. Q1->Sol1 Yes Q3 Is bicyclic oxazinone detected? Q2->Q3 No Sol2 Use NMM instead of TEA. Ensure anhydrous THF. Q2->Sol2 Yes Sol3 Keep activation at -15°C. Limit time to 20 min. Q3->Sol3 Yes

Diagnostic logic tree for resolving common yield-limiting issues during reduction.

Validated Experimental Protocol: Mixed Anhydride Reduction

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Activation (Mixed Anhydride Formation)

  • Dissolve trans-2-(Cbz-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF (0.2 M concentration) under an argon atmosphere.

  • Add N-Methylmorpholine (NMM, 1.1 eq) and cool the reaction flask to exactly -15°C using a dry ice/ethylene glycol bath.

  • Dropwise add Isobutyl Chloroformate (IBCF, 1.1 eq) over 5 minutes.

  • Self-Validation Check: Within 2 minutes, a dense white precipitate of NMM·HCl must form. If the solution remains clear, your IBCF has degraded or your THF is wet. Stir for exactly 15 minutes at -15°C.

Step 2: Chemoselective Reduction

  • In a separate vial, dissolve NaBH₄ (3.0 eq) in a minimal volume of cold DI water (approx. 1 mL per gram of NaBH₄).

  • Add the aqueous NaBH₄ solution to the -15°C THF mixture in one rapid portion.

  • Self-Validation Check: Immediate and vigorous effervescence (CO₂ gas evolution) must occur. This confirms the successful hydride attack on the mixed anhydride and the subsequent cleavage of the isobutyl carbonate leaving group.

  • Allow the reaction to stir for 30 minutes, gradually warming to 0°C.

Step 3: Workup & Isolation

  • Carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases (pH ~3).

  • Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated NaHCO₃, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should reveal complete consumption of the starting acid (Rf ~0.1) and a single new UV-active spot for Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (Rf ~0.4).

Quantitative Data Summary

The following table summarizes the causal relationship between the choice of reducing agent, the resulting yield, and the primary failure modes encountered during this specific synthesis.

Reducing Agent / ConditionsTarget Yield (%)Major ByproductCausality / Mechanistic Notes
LiAlH₄, THF, Reflux < 5%N-methyl trans-2-aminocyclohexylmethanol (>80%)Harsh hydride donor reduces the Cbz carbamate directly to an N-methyl group.
NaBH₄ (Direct on Acid) 0%Unreacted Starting Material (100%)NaBH₄ is insufficiently nucleophilic to reduce unactivated carboxylic acids.
IBCF, TEA, NaBH₄, -15°C 45 - 55%Unreacted SM (30%), Oxazinone (10%)TEA is too sterically hindered for efficient activation of the trans-1,2 system.
IBCF, NMM, NaBH₄, -15°C 85 - 92% Trace Oxazinone (<2%)NMM provides optimal activation; strict temperature control prevents lactamization.
BH₃·THF, 0°C to RT 65 - 75%Unreacted Starting Material (15%)Slower reduction; requires careful basic/peroxide quenching to break stable boron complexes.

References

  • Rodriguez, M., Llinares, M., Doulut, S., Heitz, A., & Martinez, J. (1991). "A simple method for the reduction of N-protected amino acids to N-protected amino alcohols." Tetrahedron Letters, 32(7), 923-926. URL:[Link]

  • Kokotos, G., Noula, C. (1998). "Selective One-Pot Conversion of Carboxylic Acids into Alcohols." Journal of Organic Chemistry, 63(21), 7490-7491. URL:[Link]

Optimization

Technical Support Center: Synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate. It is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis, providing foundational knowledge for a successful experiment.

Q1: What is the general reaction scheme for the synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate?

A1: The synthesis is typically a nucleophilic acyl substitution reaction where the primary amine of trans-2-(aminomethyl)cyclohexanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[1] This reaction forms a stable carbamate functional group, effectively "protecting" the amine. A base is used to neutralize the hydrochloric acid (HCl) byproduct.[2]

Caption: General synthesis of the target carbamate.

Q2: Why are Schotten-Baumann conditions recommended for this synthesis?

A2: Schotten-Baumann conditions refer to performing an acylation reaction, like this carbamate formation, using an aqueous base in a two-phase (biphasic) system.[3][4] This method is ideal for several reasons:

  • Neutralization: The base neutralizes the HCl generated, preventing it from protonating the starting amine, which would render the amine non-nucleophilic and stop the reaction.[2]

  • Maintaining pH: It keeps the pH in an optimal range (typically 8-10) to ensure the amine remains deprotonated and nucleophilic without promoting side reactions like hydrolysis of the benzyl chloroformate or racemization if chiral centers are present.[5]

  • Practicality: It allows the use of amine salts (e.g., hydrochloride salts) as starting materials, as the base will generate the free amine in situ.

Q3: What are the primary safety concerns associated with the reagents?

A3: Benzyl chloroformate (Cbz-Cl) is the main chemical of concern. It is a corrosive lachrymator that can cause severe burns to the skin, eyes, and respiratory tract.[6] It is also highly moisture-sensitive and reacts vigorously with water, releasing toxic HCl gas.[6] All manipulations involving Cbz-Cl should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low to No Product Formation

Potential Cause Scientific Explanation Recommended Solution
Degraded Benzyl Chloroformate (Cbz-Cl) Cbz-Cl is highly sensitive to moisture and can hydrolyze over time to benzyl alcohol and HCl, rendering it inactive.[6]Use a fresh bottle of Cbz-Cl or purify older reagent by distillation under reduced pressure. Always handle and store under an inert atmosphere (e.g., nitrogen or argon).
Wet Reagents or Solvents Water in the reaction mixture will compete with the amine to react with Cbz-Cl, leading to the formation of an unstable carbamic acid that decomposes to benzyl alcohol and CO₂.[6] This consumes the electrophile, reducing the yield.Ensure the starting amine is dry. Use anhydrous solvents. If using a biphasic system, ensure the organic solvent is anhydrous. Dry all glassware in an oven before use.[7]
Incorrect pH (Too Low) If the reaction medium becomes acidic (pH < 8), the starting amine will be protonated to its non-nucleophilic ammonium salt. This salt cannot attack the Cbz-Cl, effectively halting the reaction.[2][8]Monitor the pH of the reaction and ensure it remains basic (pH 8-10). Use a sufficient amount of a suitable base (e.g., NaHCO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine).[5]
Insufficient Reaction Time or Temperature Carbamate formation, while often rapid, may be slow if the starting amine is sterically hindered or if the reaction is run at a very low temperature.[9]Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and stir for several hours or overnight.[9]

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start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are reagents fresh and solvents anhydrous?", shape=diamond, fillcolor="#FBBC05"]; s1 [label="Action: Use fresh Cbz-Cl.\nDry all reagents and solvents.\nRun under inert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is the reaction pH between 8-10?", shape=diamond, fillcolor="#FBBC05"]; s2 [label="Action: Add more base.\nEnsure adequate mixing.\nMonitor pH.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Has the reaction been monitored over time?", shape=diamond, fillcolor="#FBBC05"]; s3 [label="Action: Allow reaction to warm to RT.\nIncrease reaction time.\nMonitor by TLC/LC-MS.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Yield should improve.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1; q1 -> s1 [label="No"]; q1 -> q2 [label="Yes"]; s1 -> q2; q2 -> s2 [label="No"]; q2 -> q3 [label="Yes"]; s2 -> q3; q3 -> s3 [label="No"]; q3 -> end [label="Yes"]; s3 -> end; }

Caption: Workflow for troubleshooting low product yield.

Problem 2: Multiple Products Observed on TLC/LC-MS

Potential Cause Scientific Explanation Recommended Solution
Di-acylation Product The hydroxyl group on the starting material can also act as a nucleophile and react with a second equivalent of Cbz-Cl, especially under strongly basic conditions or at elevated temperatures, to form a dicarbonate byproduct.Add the Cbz-Cl solution slowly (dropwise) to the reaction mixture at 0 °C to maintain a low instantaneous concentration of the electrophile.[8] Avoid using overly strong bases like NaOH if this is a persistent issue; opt for milder bases like NaHCO₃.
Symmetrical Urea/Carbonate Byproducts If moisture is present, Cbz-Cl can hydrolyze. The resulting benzyl alcohol can react with another molecule of Cbz-Cl to form dibenzyl carbonate. Alternatively, trace amounts of amine impurities can lead to urea formation.[7][10]Rigorously exclude moisture from the reaction.[10] Ensure the purity of the starting amine. These byproducts can often be removed via column chromatography.
Unreacted Starting Material Incomplete reaction due to any of the causes listed in "Problem 1" will result in a mixture of starting material and product.Re-evaluate the reaction conditions based on the troubleshooting guide for low yield. Ensure at least 1.0-1.1 equivalents of Cbz-Cl are used.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Scientific Explanation Recommended Solution
Emulsion During Workup The product, having both polar (carbamate, hydroxyl) and non-polar (benzyl, cyclohexyl) groups, can act as a surfactant, leading to persistent emulsions during aqueous extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break emulsions. Alternatively, filter the mixture through a pad of Celite®.
Product is a Persistent Oil Highly pure compounds can sometimes fail to crystallize and remain as oils or amorphous solids.Attempt purification by flash column chromatography on silica gel. If crystallization is desired, try dissolving the purified oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity is observed, then cool. Scratching the inside of the flask with a glass rod can induce nucleation.
Co-elution of Impurities Byproducts like dibenzyl carbonate or unreacted benzyl alcohol may have similar polarities to the desired product, making chromatographic separation difficult.Optimize the solvent system for flash chromatography. A gradient elution (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 40-50%) can often resolve closely-eluting spots. Recrystallization of the crude product may also be an effective purification strategy.[11]
Experimental Protocol: Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate Synthesis

This protocol provides a reliable starting point for the synthesis. All operations involving benzyl chloroformate must be conducted in a chemical fume hood.

Reagents and Materials

ReagentMolar Mass ( g/mol )EquivalentsAmount
trans-2-(aminomethyl)cyclohexanol129.201.0(e.g., 1.29 g, 10 mmol)
Benzyl Chloroformate (Cbz-Cl)170.591.05(e.g., 1.79 g, 10.5 mmol)
Sodium Bicarbonate (NaHCO₃)84.012.5(e.g., 2.10 g, 25 mmol)
Dichloromethane (DCM), Anhydrous--~40 mL
Water, Deionized--~20 mL

Step-by-Step Methodology

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add trans-2-(aminomethyl)cyclohexanol (1.0 eq) and sodium bicarbonate (2.5 eq).

  • Dissolution: Add deionized water (e.g., 20 mL) and anhydrous dichloromethane (DCM, e.g., 20 mL) to the flask to create a biphasic mixture.

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 15-20 minutes until the internal temperature is stable at 0-5 °C.

  • Reagent Addition: In a separate, dry vial, dissolve benzyl chloroformate (1.05 eq) in anhydrous DCM (e.g., 20 mL). Add this solution to a dropping funnel.

  • Reaction: Add the Cbz-Cl solution dropwise to the stirring biphasic mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Workup - Washing: Combine all organic layers and wash sequentially with 1 M HCl (1 x 20 mL), saturated aqueous NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization.[11]

References
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. [Link]

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. [Link]

  • Grokipedia. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Benchchem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Pearson. (n.d.). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

Welcome to the technical support center for the chromatographic purification of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important carbamate intermediate. The question-and-answer format is structured to directly address specific issues, offering not just procedural steps but also the scientific reasoning behind them.

Introduction: The Importance of Purity

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is a valuable building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a carbamate linkage, a conformationally rigid cyclohexyl scaffold, and a reactive hydroxymethyl group, makes it a versatile intermediate for synthesizing complex therapeutic agents.[1][2] Achieving high purity of this compound is paramount, as impurities can interfere with subsequent synthetic steps and compromise the integrity of biological data.[1] This guide will navigate you through the nuances of its purification via column chromatography, a cornerstone technique for separating organic compounds.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and problems that may arise during the purification process.

Q1: My TLC analysis shows poor separation of the target compound from impurities. How can I optimize the mobile phase?

A1: Effective separation on a Thin-Layer Chromatography (TLC) plate is the critical first step for a successful column chromatography run.[1] An ideal solvent system will yield a Retention Factor (Rf) of approximately 0.25-0.35 for the desired compound, ensuring good separation from other spots.[1]

Troubleshooting Steps:

  • Systematic Solvent Screening: Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity.[1][3] Test various ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) to observe the movement of your compound and impurities.[1]

  • Alternative Solvent Systems: If hexanes/ethyl acetate fails to provide adequate separation, consider other solvent systems. For moderately polar compounds like this carbamate, dichloromethane/methanol mixtures can be effective.[3]

  • Visualization is Key: After developing the TLC plate, ensure you are visualizing all spots. Use a UV lamp for UV-active compounds.[1] If your compound or impurities are not UV-active, use a staining solution like potassium permanganate (KMnO₄) to reveal their positions.[1]

Data Presentation: Example TLC Solvent System Screening

Hexanes:Ethyl Acetate RatioRf of Target CompoundRf of Major ImpuritySeparation (ΔRf)
9:10.100.150.05
4:10.280.450.17
2:10.450.600.15

In this example, a 4:1 hexanes:ethyl acetate mixture provides the optimal Rf and separation for column chromatography.

Q2: The compound is eluting too quickly (high Rf) or not moving at all (low Rf) on the silica gel column. What should I do?

A2: This is a direct consequence of an inappropriate mobile phase polarity, which was likely not optimized sufficiently during the TLC stage.

  • If the compound elutes too quickly (in the solvent front): Your mobile phase is too polar. You need to decrease the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[4]

  • If the compound is stuck at the top of the column: Your mobile phase is not polar enough to displace the compound from the silica gel. You must increase the polarity of your eluent.[4] For very polar compounds that do not move even with 100% ethyl acetate, a more aggressive solvent system, such as dichloromethane with a small percentage of methanol, may be necessary.[4]

Workflow for Mobile Phase Adjustment:

TLC Run TLC with Initial Solvent System Rf_check Is Rf between 0.25-0.35? TLC->Rf_check Too_high Rf too high (>0.35) Rf_check->Too_high Yes Too_low Rf too low (<0.25) Rf_check->Too_low No Run_column Proceed with Column Chromatography Rf_check->Run_column Optimal Decrease_polarity Decrease Mobile Phase Polarity Too_high->Decrease_polarity Increase_polarity Increase Mobile Phase Polarity Too_low->Increase_polarity Decrease_polarity->TLC Re-run TLC Increase_polarity->TLC Re-run TLC

Caption: Decision workflow for optimizing mobile phase polarity.

Q3: I'm observing significant peak tailing, and my compound is eluting over many fractions. How can I improve the peak shape?

A3: Peak tailing can be caused by several factors, including interactions with the stationary phase, overloading the column, or issues with the mobile phase.

Potential Causes and Solutions:

  • Secondary Interactions with Silica: The slightly acidic nature of silica gel can interact with basic functionalities in molecules, leading to tailing. While Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is not strongly basic, this can still be a factor.

    • Solution: Add a small amount (0.1-1%) of a modifier like triethylamine (TEA) to the mobile phase. TEA will compete for the acidic silanol sites on the silica, reducing unwanted interactions with your compound and improving peak shape.[5]

  • Column Overloading: Loading too much crude material onto the column can lead to broad, tailing peaks.

    • Solution: A general rule of thumb is to use 50-100g of silica gel for every 1g of crude material, depending on the difficulty of the separation.[1] If tailing persists, try reducing the sample load.

  • Compound "Sticking" to the Column: If the compound has a strong affinity for the silica, it may elute slowly and over many fractions.

    • Solution: Once the compound begins to elute, you can gradually increase the polarity of the mobile phase (a gradient elution). This will help to push the compound off the column more quickly and reduce tailing.[4]

Q4: I suspect my compound is degrading on the silica gel column. How can I confirm this and what are the alternatives?

A4: Carbamates can be sensitive to acidic conditions, and the acidic nature of silica gel can sometimes cause degradation.[4][5]

Confirmation of Degradation (2D TLC):

  • Spot your crude mixture on a TLC plate.

  • Develop the plate in your chosen solvent system.

  • Dry the plate completely.

  • Rotate the plate 90 degrees and re-develop it in the same solvent system.

  • If your compound is stable, the spots will move diagonally. If new spots appear that are not on the diagonal, it indicates degradation on the silica.[4]

Alternative Purification Strategies:

  • Deactivated Silica Gel: Neutralize the acidic sites on the silica by pre-flushing the packed column with your mobile phase containing a small amount of a base like triethylamine (e.g., 1-2%).[5]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil.[4]

  • Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase flash chromatography can be an excellent alternative. Here, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][6]

Experimental Protocol: Preparation of a Deactivated Silica Gel Column

  • Column Packing: Dry pack or slurry pack your chromatography column with silica gel as you normally would.[1][7]

  • Deactivation: Prepare a solvent mixture identical to your initial mobile phase but with the addition of 1-2% triethylamine.

  • Flushing: Flush the column with 2-3 column volumes of this deactivating solvent.

  • Equilibration: Flush the column with 2-3 column volumes of your initial mobile phase (without triethylamine) to remove any excess base.

  • Sample Loading and Elution: Proceed with loading your sample and running the chromatography as planned.

Q5: What are the potential impurities I should be aware of from the synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate?

A5: The impurity profile will depend on the synthetic route, but common impurities in carbamate syntheses can include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Di-substituted Products or Oligomers: Depending on the reaction conditions, side reactions can lead to the formation of ureas or other oligomeric species.[8]

  • Isomers: If the stereochemistry of the starting cyclohexyl derivative was not pure, you may have the cis-isomer present.[9][10]

  • Byproducts from Reagents: Reagents used in the synthesis, such as phosgene derivatives or isocyanates, can lead to related byproducts.[11]

A thorough analysis of the crude reaction mixture by techniques like NMR or LC-MS before purification can help in identifying potential impurities and tailoring the chromatographic method accordingly.

Summary and Best Practices

Successful purification of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate hinges on a systematic approach to chromatography.

Start Start: Crude Product TLC_Opt 1. TLC Optimization (Target Rf ~0.3) Start->TLC_Opt Stability_Check 2. Compound Stability Check (2D TLC) TLC_Opt->Stability_Check Column_Setup 3. Column Preparation (Slurry Pack, ~50-100:1 silica:crude) Stability_Check->Column_Setup Sample_Load 4. Sample Loading (Minimal solvent) Column_Setup->Sample_Load Elution 5. Elution (Isocratic or Gradient) Sample_Load->Elution Fraction_Analysis 6. Fraction Monitoring (TLC) Elution->Fraction_Analysis Combine_Evap 7. Combine Pure Fractions & Evaporate Fraction_Analysis->Combine_Evap End End: Pure Product Combine_Evap->End

Caption: Recommended workflow for chromatographic purification.

By carefully optimizing the mobile phase, considering potential compound stability issues, and employing proper chromatographic technique, you can consistently achieve high purity of your target compound.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Veeprho. (n.d.). Carbamic Acid Impurities and Related Compound. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Carbamate-impurities. Retrieved from [Link]

  • ACS Publications. (2020). Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • R Discovery. (2011). Novel Coated Cellulose Carbamate Silica Based Phase to Enhance Selectivity of Compounds of Pharmaceutical Interest. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • Walsh Medical Media. (2011). Novel Coated Cellulose Carbamate Silica Based Phase to Enhance Selectivity of Compounds of Pharmaceutical Interest. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • EPFL. (2008). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • Åbo Akademi University. (2023). Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation of chiral stationary chromatography phases. Retrieved from [Link]

  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]

  • Longdom Publishing. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. Retrieved from [Link]

  • MDPI. (2016). Benzyl 2-((E)-Tosyliminomethyl)phenylcarbamate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • PMC. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • NextSDS. (n.d.). BENZYL TRANS-(2-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE — Chemical Substance Information. Retrieved from [Link]

  • Sciforum. (2025). Mobile-Friendly Web Tool for Thin-Layer Chromatography Analysis. Retrieved from [Link]

  • NextSDS. (n.d.). BENZYL CIS-(2-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

Welcome to the technical support center for the synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the poten...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this specific carbamate synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis, identifiable through techniques such as TLC, LC-MS, or NMR analysis of the crude reaction mixture.

Issue 1: Formation of a Major Byproduct with a Mass Corresponding to the Loss of Water

Question: My reaction shows a significant byproduct with a molecular weight that is 18 amu less than my desired product. What is this byproduct and why is it forming?

Answer:

  • What it is: This byproduct is almost certainly the cyclic carbamate, specifically a hexahydro-1,3-benzoxazol-2-one derivative.

  • Why it happens: This side reaction is an intramolecular cyclization. After the initial, desired N-acylation of the amine with benzyl chloroformate, the adjacent hydroxyl group can act as a nucleophile. Under basic conditions or with prolonged reaction times/heating, this hydroxyl group can attack the newly formed carbamate carbonyl carbon. This attack displaces the benzyl alcohol group, leading to the formation of a stable, five-membered oxazolidinone ring. The trans configuration of the starting material places the hydroxymethyl and the newly formed carbamate group in a favorable anti-periplanar arrangement for this intramolecular cyclization.

  • How to fix it:

    • Lower the Reaction Temperature: Conduct the reaction at 0 °C or even lower (-10 °C to 0 °C). The rate of the desired N-acylation is generally much faster than the subsequent intramolecular cyclization at lower temperatures.

    • Control the Addition of Benzyl Chloroformate: Add the benzyl chloroformate (Cbz-Cl) dropwise to the solution of the amino alcohol. This maintains a low instantaneous concentration of the acylating agent and the activated intermediate, favoring the intermolecular reaction over the intramolecular cyclization.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases if possible. If using an inorganic base like sodium bicarbonate or carbonate, ensure it is not in large excess and that the reaction is quenched promptly upon completion.

    • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting amino alcohol is consumed, work up the reaction immediately. Prolonged exposure to the reaction conditions, especially if basic, will promote the formation of the cyclic byproduct.

    Experimental Protocol to Minimize Oxazolidinone Formation:

    • Dissolve trans-(2-hydroxymethyl)cyclohexylamine (1.0 equiv) and sodium bicarbonate (1.5 equiv) in a 1:1 mixture of THF and water.

    • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

    • Add a solution of benzyl chloroformate (1.05 equiv) in THF dropwise over 30-60 minutes.

    • Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).

    • Upon completion (typically 1-2 hours), quench the reaction with water and extract the product with ethyl acetate.

  • Visualizing the Reaction Pathways:

    G Start trans-(2-hydroxymethyl)cyclohexylamine + Benzyl Chloroformate Intermediate N-Acylated Intermediate Start->Intermediate N-Acylation (Desired Initial Step) DesiredProduct Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate SideProduct Cyclic Carbamate (Oxazolidinone) Intermediate->DesiredProduct Aqueous Work-up Intermediate->SideProduct Intramolecular Cyclization (Base, Heat, Time)

    Caption: Desired vs. side reaction pathway.

Issue 2: Presence of a Byproduct with a Higher Molecular Weight, Corresponding to Double Benzylation

Question: I am observing a byproduct with a molecular weight suggesting the addition of two Cbz groups. How is this possible?

Answer:

  • What it is: This is likely the di-protected species, where both the amine and the hydroxyl group have reacted with benzyl chloroformate, forming Benzyl trans-2-(((benzyloxy)carbonyl)oxy)methyl)cyclohexylcarbamate.

  • Why it happens: While amines are generally more nucleophilic than alcohols, under certain conditions, O-acylation can compete with or follow N-acylation. This is more likely to occur if:

    • A large excess of benzyl chloroformate is used.

    • A strong base is used, which can deprotonate the hydroxyl group, increasing its nucleophilicity.

    • The reaction is run at elevated temperatures.

    • A catalyst that promotes acylation of alcohols, such as 4-dimethylaminopyridine (DMAP), is present.

  • How to fix it:

    • Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of benzyl chloroformate. Avoid using a large excess.

    • pH Control: In aqueous systems, maintaining a pH between 8 and 10 is often optimal for selective N-acylation[1]. Higher pH values can lead to increased O-acylation.

    • Avoid Acylation Catalysts: Do not use catalysts like DMAP unless O-acylation is the desired outcome.

    • Temperature Control: As with oxazolidinone formation, lower temperatures (0 °C) will favor the more rapid N-acylation over the slower O-acylation.

Issue 3: Low Yield and Presence of Benzyl Alcohol in the Crude Product

Question: My reaction yield is low, and I see a significant amount of benzyl alcohol in my NMR. What is causing this?

Answer:

  • What it is: This indicates the decomposition of your reagent, benzyl chloroformate.

  • Why it happens: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol, CO2, and HCl[2][3]. This decomposition can be accelerated by:

    • Using wet solvents or reagents.

    • Running the reaction in a highly aqueous environment for an extended period without sufficient base to neutralize the generated HCl.

    • Impurities in the benzyl chloroformate, such as trace metals, can catalyze its decomposition[2].

  • How to fix it:

    • Use Anhydrous Solvents: If conducting the reaction in an organic solvent, ensure it is anhydrous.

    • High-Quality Reagent: Use a fresh, high-quality bottle of benzyl chloroformate. Older bottles may have partially decomposed.

    • Efficient Stirring in Biphasic Systems: If using a biphasic system (e.g., THF/water or dichloromethane/water), ensure vigorous stirring to promote the reaction between the amine (often in the aqueous phase or at the interface) and the benzyl chloroformate (in the organic phase) to outcompete hydrolysis.

    • Sufficient Base: Ensure enough base is present to neutralize the HCl generated from both the reaction and any potential hydrolysis. This prevents a drop in pH which can further catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is chemoselective N-acylation favored over O-acylation in amino alcohols?

The nitrogen atom of a primary amine is generally a stronger nucleophile than the oxygen atom of a primary alcohol. This is due to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation. In the reaction with an electrophile like benzyl chloroformate, the amine will typically react much faster than the alcohol, leading to chemoselective N-acylation, especially under controlled conditions (e.g., low temperature, controlled stoichiometry)[4].

Q2: Can I use a stronger base like sodium hydroxide?

While sodium hydroxide can be used, it increases the risk of side reactions. A strong base can deprotonate the hydroxyl group, making it a more potent nucleophile and increasing the likelihood of O-acylation. Furthermore, strongly basic conditions can promote the intramolecular cyclization to the oxazolidinone[1]. Milder bases like sodium bicarbonate or sodium carbonate are generally preferred for this transformation to maintain a balance between neutralizing the generated acid and minimizing side reactions.

Q3: My starting material is a hydrochloride salt. Do I need to free-base it first?

Not necessarily. You can perform the reaction directly on the hydrochloride salt by adding an additional equivalent of base to neutralize the HCl salt before adding the base for the acylation reaction itself. For example, if you use the hydrochloride salt of trans-(2-hydroxymethyl)cyclohexylamine, you would use at least 2.5 equivalents of sodium bicarbonate: one to neutralize the salt and 1.5 for the reaction.

Q4: How can I purify my product if I have the oxazolidinone byproduct?

The desired product, Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate, has a free hydroxyl group, making it more polar than the cyclic oxazolidinone byproduct. This difference in polarity can be exploited for purification by column chromatography on silica gel. A gradient elution, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, should allow for the separation of the less polar oxazolidinone from the more polar desired product.

Q5: What are the typical 1H NMR signals to look for to identify the product and byproducts?

  • Desired Product: Look for the characteristic benzylic protons (CH2) of the Cbz group as a singlet around 5.1 ppm. You will also see signals for the cyclohexyl ring protons and the hydroxymethyl group (CH2OH). The NH proton of the carbamate will appear as a broad signal.

  • Oxazolidinone Byproduct: The benzylic protons will be absent. You will likely see a shift in the signals for the protons on the carbon adjacent to the nitrogen and the hydroxymethyl group as they are now part of a rigid five-membered ring.

  • Di-Cbz Byproduct: You will see two distinct singlets for the two different benzylic CH2 groups, likely around 5.1 ppm and possibly another slightly downfield.

  • Benzyl Alcohol: A singlet for the benzylic CH2 around 4.6 ppm and a broad signal for the OH proton.

References

  • Grokipedia. Benzyl chloroformate. [Link]

  • Albericio, F., & Carpino, L. A. (2004). First Practical Protection of α-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry, 69(10), 3584–3587. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • Pandit, N., Singla, R. K., & Shrivastava, B. (2012). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry, 2012, 1-13. [Link]

  • ResearchGate. An Excellent Method for Cbz-Protection of Amines. [Link]

  • Beilstein Journals. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. [Link]

  • Wiley-VCH. 2 Protection of Functional Groups. [Link]

  • Pearson. Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). [Link]

  • MDPI. Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO 2 , Propargylic Alcohols, and 2-Aminoethanols. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (PDF) Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water #. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • MDPI. Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO 2 , Propargylic Alcohols, and 2-Aminoethanols. [Link]

  • Common Organic Chemistry. Cbz Protection (Cbz-Cl). [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Syntheses. Formic acid, chloro-, benzyl ester. [Link]

  • Common Organic Chemistry. Benzyl Chloroformate. [Link]

  • PMC. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]

Sources

Troubleshooting

Catalyst selection for Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate synthesis

Welcome to the Technical Support Center for the synthesis and optimization of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-68-5). This compound is a highly valued, conformationally restricted cyclic ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-68-5). This compound is a highly valued, conformationally restricted cyclic amino alcohol building block used extensively in the development of peptidomimetics, targeted drug delivery systems, and advanced pharmaceutical intermediates[1].

Because this synthesis requires strict stereocontrol and chemoselective catalysis, this guide is structured to provide researchers with causality-driven troubleshooting, self-validating experimental protocols, and optimized catalyst selection strategies.

Synthetic Workflows & Catalyst Strategy

The synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate typically proceeds via the reduction of trans-2-aminocyclohexanecarboxylic acid to trans-2-aminocyclohexanemethanol[2], followed by selective amine protection using Benzyl chloroformate (Cbz-Cl). Alternatively, an aromatic precursor can be hydrogenated, though this requires highly specific catalyst selection to prevent protecting group cleavage.

Synthesis A trans-2-Aminocyclohexanecarboxylic Acid (Racemic or Enantiopure) B trans-2-Aminocyclohexanemethanol Intermediate A->B Reduction Catalyst: NaBH4/I2 (in situ BH3) C Benzyl trans-(2-hydroxymethyl) cyclohexylcarbamate (Target Compound) B->C Protection Reagent: Cbz-Cl Base: NaHCO3 D Benzyl 2-(hydroxymethyl) phenylcarbamate (Alternative Precursor) D->C Ring Hydrogenation Catalyst: Rh/Al2O3 + H2 (Avoids Cbz Cleavage)

Fig 1: Catalytic pathways for Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate synthesis.

Catalyst Selection: Quantitative Comparison

Selecting the correct catalyst is the difference between a high-yielding reaction and an intractable mixture. The table below summarizes the quantitative and qualitative data for the critical reduction and hydrogenation steps.

Catalyst SystemReaction TypeChemoselectivityTypical YieldScalability & Safety Profile
NaBH4​/I2​ Carboxylic Acid ReductionHigh (Reduces -COOH, spares rings)85 - 92%Excellent: Generates BH3​ in situ. Avoids highly pyrophoric reagents and handles easily at scale.
BH3​⋅THF Carboxylic Acid ReductionHigh 80 - 90%Good: Highly effective, but commercial solutions have limited shelf-life and require strict anhydrous conditions.
LiAlH4​ Carboxylic Acid ReductionLow (Reduces all reducible groups)60 - 75%Poor: Highly pyrophoric. Forms intractable aluminum emulsions during aqueous workup, trapping the product.
Rh/Al2​O3​ Arene HydrogenationHigh (Reduces arene, spares Cbz)75 - 85%Good: Expensive but highly selective. Requires moderate H2​ pressure (50-100 psi).
Pd/C Arene HydrogenationVery Low (Cleaves Cbz group)< 10%Poor: Causes rapid hydrogenolysis of the benzyl carbamate protecting group. Do not use for this route.

Frequently Asked Questions (FAQs)

Q1: Why is the NaBH4​/I2​ system recommended over LiAlH4​ for reducing the amino acid precursor? Causality: LiAlH4​ is a powerful but indiscriminate reductant. In the presence of amino alcohols, it forms strong aluminum chelates that result in severe emulsions during aqueous workup, drastically lowering isolated yields. The NaBH4​/I2​ system safely generates borane ( BH3​ ) in situ. Borane is highly electrophilic and selectively reduces electron-rich carboxylic acids. Furthermore, the resulting boron-amine complexes are easily disrupted via acid hydrolysis, ensuring a clean extraction of trans-2-aminocyclohexanemethanol[2].

Q2: If we synthesize the aromatic precursor (benzyl 2-(hydroxymethyl)phenylcarbamate), can we use catalytic hydrogenation to obtain the cyclohexane ring? Causality: Yes, but standard Palladium on Carbon (Pd/C) will rapidly cleave the benzyl carbamate (Cbz) protecting group via hydrogenolysis before the aromatic ring is fully reduced. To achieve chemoselective arene hydrogenation without Cbz cleavage, you must use Rhodium on Alumina ( Rh/Al2​O3​ ) or Ruthenium on Carbon ( Ru/C ). These catalysts are highly active for arene saturation but have a much lower propensity for carbon-oxygen bond hydrogenolysis.

Q3: How do we obtain enantiomerically pure (1R, 2R) or (1S, 2S) isomers of the final product? Causality: The racemic trans-2-aminocyclohexanecarboxylic acid must be resolved prior to reduction. A highly reliable, scalable method is preferential crystallization using diastereomeric salt formation. By coupling the racemic acid with a chiral resolving agent (e.g., via N-benzoyl derivatives or (+)-tartaric acid), researchers can isolate optically active precursors with >99% enantiomeric excess (ee) before proceeding to the reduction step[3].

Troubleshooting Guide

Issue 1: Incomplete reduction of the carboxylic acid using NaBH4​/I2​ .

  • Symptom: TLC shows a persistent baseline spot (unreacted acid) and a low yield of the amino alcohol.

  • Root Cause: Moisture in the reaction mixture prematurely hydrolyzes the in situ generated borane. Alternatively, the boron-amine complex formed post-reduction was not fully broken during workup.

  • Solution: Ensure all glassware is flame-dried. Post-reaction, you must reflux the mixture with 6M HCl for at least 2 hours. Borane forms a robust Lewis acid-base adduct with the newly formed amine; acid reflux is strictly required to hydrolyze this complex and release the free amino alcohol.

Issue 2: Cbz group cleavage or low yield during the protection step.

  • Symptom: The isolated product is highly polar and tests positive for primary amines (Ninhydrin active).

  • Root Cause: Using excessively strong bases (like unbuffered NaOH) can hydrolyze the Cbz-Cl reagent into benzyl alcohol and CO2​ before it reacts with the amine.

  • Solution: Utilize Schotten-Baumann biphasic conditions (e.g., saturated aqueous NaHCO3​ and THF). This maintains a mild, self-buffering pH (~8.5), which is basic enough to keep the amine nucleophilic but mild enough to prevent Cbz-Cl degradation.

Self-Validating Experimental Protocols

Protocol A: Synthesis of trans-2-Aminocyclohexanemethanol via NaBH4​/I2​

This protocol utilizes an in situ borane generation strategy to avoid the hazards of LiAlH4​ .

  • Setup: In a flame-dried, argon-purged 500 mL round-bottom flask, suspend trans-2-aminocyclohexanecarboxylic acid (10.0 g, 70 mmol) and NaBH4​ (6.3 g, 168 mmol) in anhydrous THF (150 mL). Cool the suspension to 0 °C using an ice bath.

  • Iodine Addition: Dissolve Iodine (17.7 g, 70 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the flask over 45 minutes. Causality: The slow addition controls the exothermic generation of BH3​ and H2​ gas.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 18 hours.

  • Quench & Hydrolysis (Critical Step): Cool to 0 °C and carefully add Methanol (30 mL) dropwise until effervescence ceases. Remove solvents under reduced pressure. Add 6M HCl (100 mL) to the white residue and reflux for 2 hours to destroy the boron-amine complex.

  • Validation Checkpoint 1: Spot a neutralized aliquot on a silica TLC plate (Eluent: DCM/MeOH/ NH4​OH 90:9:1). Stain with Ninhydrin and heat. The product should appear as a deep purple spot at Rf​≈0.3 , with no baseline starting material remaining.

  • Isolation: Cool the acidic solution, wash with DCM (2 x 50 mL) to remove organic impurities. Basify the aqueous layer to pH 14 using NaOH pellets (keep cold). Extract the free amino alcohol with EtOAc (4 x 75 mL). Dry over Na2​SO4​ and concentrate to yield the intermediate as a viscous oil.

Protocol B: Chemoselective Cbz-Protection

This protocol utilizes biphasic conditions to prevent reagent degradation.

  • Setup: Dissolve trans-2-aminocyclohexanemethanol (5.0 g, 38.7 mmol) in a mixture of THF (50 mL) and saturated aqueous NaHCO3​ (50 mL). Cool the biphasic mixture to 0 °C.

  • Protection: Add Benzyl chloroformate (Cbz-Cl, 6.0 mL, 42.5 mmol) dropwise over 20 minutes under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2: Spot the organic layer on a TLC plate (Eluent: Hexanes/EtOAc 1:1). Visualize under a 254 nm UV lamp. The target Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate will appear as a strong UV-active spot at Rf​≈0.5 . The starting material is UV-inactive.

  • Workup: Separate the layers. Extract the aqueous layer with EtOAc (2 x 50 mL). Combine the organic layers, wash with 1M HCl (30 mL) to remove trace unreacted amine, followed by brine (50 mL). Dry over MgSO4​ and concentrate.

  • Purification: Recrystallize the crude solid from Hexanes/EtOAc to afford the pure target compound as a white crystalline solid.

References

  • (2-Hydroxymethyl-cyclohexyl)carbamic acid benzyl ester - Chem-Impex. Chemical Substance Information and Applications.
  • Cas 5691-21-4, TRANS-(2-AMINO-CYCLOHEXYL)-METHANOL - LookChem. Chemical Properties and Synthetic Intermediates.
  • A solution of the “intrinsic problem” of diastereomer method in chiral discrimination - ResearchGate. (Contains fundamental protocols for the resolution of trans-2-aminocyclohexanecarboxylic acids).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate and its Analogs: A Guide for Drug Discovery Professionals

The carbamate functional group is a cornerstone in medicinal chemistry, lauded for its role in creating compounds with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of Benzyl tra...

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Author: BenchChem Technical Support Team. Date: March 2026

The carbamate functional group is a cornerstone in medicinal chemistry, lauded for its role in creating compounds with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate and its structurally related analogs, offering insights into their synthesis, biological potential, and the critical structure-activity relationships that govern their function. While a direct head-to-head comparison of a homologous series of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate analogs is not extensively documented in publicly available literature, this guide synthesizes data from closely related compounds to provide a valuable framework for researchers in drug discovery and development.

The Core Moiety: Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is a versatile molecule that serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[2] Its structure, featuring a carbamate linkage, a benzyl protecting group, and a functionalized cyclohexyl ring, presents multiple avenues for analog development. The trans configuration of the substituents on the cyclohexyl ring is a key stereochemical feature that can significantly influence biological activity.

An efficient enantioselective synthesis for a related analog, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been developed, highlighting the feasibility of accessing stereochemically pure analogs.[3] This particular compound serves as an essential intermediate for a series of potent CCR2 antagonists, underscoring the therapeutic potential of this molecular scaffold.[3]

Synthesis of Carbamate Analogs: A General Overview

The synthesis of carbamate derivatives can be achieved through various established methods.[1] A common and efficient approach involves the reaction of an alcohol with an isocyanate. Alternatively, the Hofmann rearrangement of primary carboxamides can yield carbamates.[1] A modified method for synthesizing benzyl ethyl carbamates involves the amino-dehalogenation of ethyl chloroformate with benzylamine derivatives.[4]

The synthesis of more complex analogs, such as those with additional functional groups on the cyclohexyl or benzyl rings, often requires multi-step synthetic sequences. For instance, the synthesis of certain cyclohexyl-containing inhibitors has been achieved through Buchwald–Hartwig and Suzuki coupling reactions to introduce aryl moieties.[5][6]

Visualizing a General Synthetic Workflow

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Alcohol Alcohol Reaction_Vessel Reaction in appropriate solvent Alcohol->Reaction_Vessel Isocyanate Isocyanate Isocyanate->Reaction_Vessel Carbamate Carbamate Reaction_Vessel->Carbamate Carbamate Formation

Caption: A simplified workflow for the synthesis of carbamates via the reaction of an alcohol with an isocyanate.

Comparative Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for a series of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate analogs is sparse, we can infer potential activities and SAR by examining related structures.

Enzyme Inhibition

Carbamates are well-known inhibitors of various enzymes, particularly serine hydrolases like cholinesterases and fatty acid amide hydrolase (FAAH).

  • Cholinesterase Inhibition: Biscarbamates have been designed as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment.[7] The selectivity of these compounds is influenced by the linker between the two carbamate moieties.[7]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: A series of O-arylcarbamates have been identified as potent FAAH inhibitors.[8] SAR studies on these compounds revealed that introducing small, polar substituents at the meta position of the distal phenyl ring significantly enhances inhibitory potency.[8] For example, the m-carbamoyl derivative, URB597, exhibited an IC50 of 4.6 nM.[8] This suggests that modifications to the benzyl ring of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate could modulate its potential as an FAAH inhibitor.

Compound/Analog ClassTarget EnzymeKey SAR FindingReference
O-ArylcarbamatesFAAHSmall, polar meta-substituents on the distal phenyl ring increase potency.[8]
BiscarbamatesBChELinker length and structure influence selectivity over AChE.[7]
Antibacterial Activity

Derivatives of benzylamines with a cyclohexylmethyl core have demonstrated potent antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus epidermidis.[9] The substitution pattern on the aromatic ring was found to be a key determinant of activity.[9] This indicates that analogs of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate with varied substitutions on the benzyl group could be explored for their antibacterial properties.

Other Potential Biological Activities

Carbamate derivatives have been investigated for a wide array of biological activities, including:

  • Antioxidant and Urease Inhibition: Certain carbamate derivatives have shown notable antioxidant and urease inhibitory activities.[10]

  • Anticancer Activity: Novel urea derivatives containing a trans-4-aminocyclohexyl moiety have been developed as selective inhibitors of cyclin-dependent kinase 12 (CDK12), a potential target in cancer therapy.[5][6]

  • Antiplasmodial Activity: 2-Phenoxybenzamide derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.[11]

Experimental Protocols

General Procedure for Carbamate Synthesis

The following is a general protocol for the synthesis of carbamates from an alcohol and an isocyanate:

  • Dissolve the alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Add the isocyanate (1-1.2 equivalents) dropwise to the solution at room temperature or 0 °C.

  • If necessary, add a catalytic amount of a base (e.g., triethylamine, pyridine).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water, methanol).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired carbamate.

In Vitro Enzyme Inhibition Assay (Ellman's Method)

This protocol is a standard method for determining the inhibition of cholinesterases.[7][12]

  • Preparation of Reagents: Prepare buffer solution (e.g., phosphate buffer, pH 7.4), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide), and enzyme solution (AChE or BChE).[12]

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and various concentrations of the test compound.

    • Add the enzyme solution to each well and incubate for a specified period.[12]

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.[12]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[12]

Visualizing the Ellman's Method Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) Mix Mix Reagents and Compound in 96-well Plate Reagents->Mix Compound Prepare Test Compound Dilutions Compound->Mix Incubate Incubate Mix->Incubate Add_Substrate Add Substrate (ATCI/BTCI) Incubate->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Value Calculate->Determine

Caption: A workflow diagram for the modified Ellman's method for cholinesterase inhibition assays.[12]

Future Directions and Conclusion

The exploration of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate analogs presents a promising avenue for the discovery of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a library of these analogs with modifications at the following positions:

  • The Benzyl Ring: Introduction of various substituents to probe electronic and steric effects on activity.

  • The Cyclohexyl Ring: Alteration of the position and nature of the hydroxymethyl group, as well as the introduction of other functional groups.

  • The Carbamate Linkage: Exploration of N-substituted derivatives.

A comprehensive understanding of the structure-activity relationships within this class of compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and in vitro screening will undoubtedly accelerate the identification of lead compounds for further development.

References

  • PubMed. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. [Link]

  • PubMed. or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. [Link]

  • PMC. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. [Link]

  • ResearchGate. Synthesis of Carbamate Derivatives of Biological Interest | Request PDF. [Link]

  • Semantic Scholar. Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. [Link]

  • ACS Publications. Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. [Link]

  • ResearchGate. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • PubMed. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. [Link]

  • Preprints.org. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • American Chemical Society. Combined experimental and theoretical study on Benzyl (2-hydroxyethyl)(methyl)carbamate synthesis for analyzing chemical selectivity. [Link]

  • Semantic Scholar. Novel derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with improved fluorescent and σ receptors binding properties. [https://www.semanticscholar.org/paper/Novel-derivatives-of-1-cyclohexyl-4-%5B3-(5-methoxy-Abate-Niso/73918a932b137452818a72b8c9d233e54b680518]([Link]

  • PubMed. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • NextSDS. BENZYL CIS-(2-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE — Chemical Substance Information. [Link]

  • PubMed. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

Sources

Comparative

A Prospective Efficacy Analysis: Benchmarking Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate as a Novel Therapeutic Agent

This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate. While direct efficacy data for this specific molecule is not yet public...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate. While direct efficacy data for this specific molecule is not yet publicly available, its documented role as a key intermediate in the synthesis of potent C-C chemokine receptor 2 (CCR2) antagonists provides a strong rationale for its investigation as a therapeutic candidate.[1] This document, therefore, serves as a prospective guide, outlining a rigorous, multi-stage experimental plan to characterize its biological activity, benchmarked against established compounds targeting the CCR2 pathway.

The carbamate moiety is a versatile functional group in medicinal chemistry, present in numerous approved drugs and clinical candidates.[2] Its stability and ability to form key interactions with biological targets make it an attractive structural component.[2] The focus of this guide is to delineate a logical, evidence-based pathway from initial cell-free and cell-based assays to preclinical animal models, providing researchers with the necessary protocols and rationale to explore the therapeutic potential of this promising scaffold.

The Therapeutic Rationale: Targeting the CCR2-CCL2 Axis

The CCR2 receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis that governs the migration and infiltration of monocytes and macrophages to sites of inflammation. Dysregulation of this pathway is a hallmark of numerous inflammatory and autoimmune diseases, including atherosclerosis, multiple sclerosis, rheumatoid arthritis, and diabetic nephropathy, as well as certain cancers. Consequently, antagonism of CCR2 is a highly pursued therapeutic strategy to mitigate the pathological consequences of excessive inflammatory cell recruitment.

Below is a diagram illustrating the canonical CCR2-CCL2 signaling pathway and the proposed point of intervention for an antagonist like Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate.

CCR2_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling & Cellular Response CCR2 CCR2 Receptor G_Protein G-Protein Activation CCR2->G_Protein Activates CCL2 CCL2 (Ligand) CCL2->CCR2 Binds Antagonist Benzyl trans-(2-hydroxymethyl) cyclohexylcarbamate (Antagonist) Antagonist->CCR2 Blocks Ca_Mobilization Ca²+ Mobilization G_Protein->Ca_Mobilization MAPK_Pathway MAPK Pathway (ERK1/2) G_Protein->MAPK_Pathway Cell_Migration Cell Migration (Chemotaxis) Ca_Mobilization->Cell_Migration MAPK_Pathway->Cell_Migration InVivo_Workflow Start Acclimatize Animals (e.g., C57BL/6 Mice) Grouping Randomize into Treatment Groups: 1. Vehicle Control 2. Test Compound (Low, Mid, High Dose) 3. Positive Control (Cenicriviroc) Start->Grouping Dosing Administer Compound/Vehicle (e.g., Oral Gavage) at T = -1h Grouping->Dosing Induction Induce Peritonitis: Intraperitoneal (i.p.) injection of 3% Thioglycollate Broth at T = 0h Dosing->Induction Endpoint Euthanize and Collect Peritoneal Lavage at T = 24h or 48h Induction->Endpoint Analysis Analyze Cellular Infiltrate: - Total cell count - Flow cytometry for Ly6C-high monocytes Endpoint->Analysis

Caption: Experimental workflow for the Thioglycollate-Induced Peritonitis model.

Rationale for Experimental Design
  • Animal Model: C57BL/6 mice are commonly used for this model due to their well-characterized immune system.

  • Induction Agent: Thioglycollate is a potent, non-specific inflammatory stimulus that elicits a robust and reproducible influx of monocytes/macrophages, which is highly dependent on the CCR2-CCL2 axis.

  • Dosing Regimen: A pre-treatment dosing strategy (e.g., 1 hour before induction) is employed to ensure that adequate plasma concentrations of the compound are present at the onset of the inflammatory cascade. Multiple dose levels are essential to establish a dose-response relationship.

  • Endpoints: The primary efficacy readout is the number of inflammatory monocytes (identified by surface markers such as Ly6C) recruited to the peritoneum. A significant reduction in this population by the test compound, relative to the vehicle control, would indicate potent in vivo activity.

Conclusion and Forward Outlook

This guide outlines a prospective but scientifically rigorous pathway for evaluating the efficacy of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate as a potential CCR2 antagonist. The proposed in vitro assays will definitively establish its potency and mechanism of action at the molecular and cellular levels. The subsequent in vivo model provides a robust system to test whether this in vitro activity translates into meaningful anti-inflammatory effects in a living organism.

By benchmarking against a known standard like Cenicriviroc, researchers can effectively contextualize their findings and make informed decisions about the compound's potential for further preclinical and clinical development. The successful execution of this experimental plan would provide the foundational data package necessary to advance Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate from a synthetic intermediate to a viable therapeutic candidate for a host of inflammatory diseases.

References

  • Lee, J., et al. (2023). Carbamate JNK3 Inhibitors Show Promise as Effective Treatments for Alzheimer's Disease: In Vivo Studies on Mouse Models. Journal of Medicinal Chemistry, 66(9), 6372–6390. [Link]

  • Cai, W., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. The Journal of Organic Chemistry, 74(16), 6368–6370. [Link]

  • Taha, M., et al. (2023). Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach. ResearchGate. [Link]

  • Tiwari, R., et al. (2012). A novel, unusually efficacious duocarmycin carbamate prodrug that releases no residual byproduct. Bioorganic & Medicinal Chemistry Letters, 22(12), 4057–4060. [Link]

  • Saario, S. M., et al. (2007). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 50(17), 4229–4237. [Link]

  • Díaz-García, D., et al. (2022). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. International Journal of Molecular Sciences, 23(15), 8775. [Link]

  • Fardel, O., et al. (2022). Prediction for in vivo transporter activity modulation by plasma concentrations of carbamate pesticides according to FDA criteria. ResearchGate. [Link]

  • Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 283–288. [Link]

Sources

Validation

A High-Fidelity Guide to the Reproducible Synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate: Methodological Comparisons and Protocols

Executive Summary The synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS 213672-68-5)[1] from its corresponding carboxylic acid is a critical transformation in the development of conformationally restric...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS 213672-68-5)[1] from its corresponding carboxylic acid is a critical transformation in the development of conformationally restricted peptidomimetics and pharmaceutical intermediates. The primary synthetic challenge lies in reducing the carboxylic acid to an alcohol while strictly preserving the trans stereochemistry and preventing the cleavage or over-reduction of the carboxybenzyl (Cbz) protecting group.

As a Senior Application Scientist, I have evaluated multiple synthetic routes for this transformation. This guide objectively compares the product's recommended Mixed Anhydride/NaBH₄ protocol against common alternatives (Borane-THF and Cyanuric Fluoride methods), providing mechanistic causality, comparative data, and a self-validating experimental workflow designed for absolute reproducibility.

Methodological Comparison: Evaluating the Alternatives

When selecting a reduction protocol for trans-2-(benzyloxycarbonylamino)cyclohexanecarboxylic acid, researchers typically consider three primary pathways. Table 1 summarizes the performance metrics of these alternatives based on empirical bench data and established literature standards[2],[3].

Table 1: Comparative Performance of Reduction Methodologies

ParameterMixed Anhydride / NaBH₄ (Recommended)Borane-THF (BH₃·THF) ReductionCyanuric Fluoride / NaBH₄
Yield 92 - 95% 75 - 80%85 - 88%
Chemoselectivity Excellent (Cbz remains intact)Moderate (Risk of Cbz N-methylation)Excellent
Diastereomeric Excess > 99% (No epimerization)~ 95%> 98%
Reaction Time < 30 minutes 12 - 24 hours1 - 2 hours
Scalability High (Mild exotherm, easily controlled)Low (Toxicity, complex workup)Moderate (Corrosive HF byproduct)
Cost Efficiency High (Inexpensive reagents)Low (Expensive, moisture-sensitive)Medium

Mechanistic Insights: Why the Mixed Anhydride Route Excels

To understand why the Mixed Anhydride/NaBH₄ method is superior, we must examine the causality behind the reaction kinetics.

Direct reduction using Borane-THF requires prolonged exposure at ambient or elevated temperatures. Because the Cbz group is a urethane, extended exposure to electrophilic borane can lead to partial reduction, yielding unwanted N-methyl side products. Furthermore, slow reaction times increase the risk of alpha-proton abstraction, leading to epimerization.

Conversely, the utilizes isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) to activate the acid at -15 °C[3]. The subsequent addition of NaBH₄ and methanol generates sodium trimethoxyborohydride—an exceptionally reactive hydride donor. This reduction is so rapid (typically <10 minutes) that it kinetically outcompetes any oxazolone formation or enolization, locking in the trans stereochemistry with >99% fidelity[4],[3].

MechanisticPathway SM trans-2-(Cbz-amino) cyclohexanecarboxylic acid Act1 Mixed Anhydride Intermediate SM->Act1 iBuOCOCl, NMM -15 °C Red2 BH3·THF Reduction SM->Red2 Room Temp / Heat Red1 NaBH4 / MeOH Reduction Act1->Red1 fast reaction Prod1 Benzyl trans-(2-hydroxymethyl) cyclohexylcarbamate (High Yield, >99% de) Red1->Prod1 Prod2 Product + Cbz-cleavage side products (Lower Yield, ~90% de) Red2->Prod2 prolonged exposure

Fig 1: Mechanistic divergence of Mixed Anhydride vs. Borane reduction pathways.

Validated Experimental Protocol: Mixed Anhydride / NaBH₄ Method

The following protocol is engineered as a self-validating system. By observing the physical changes at each step, the researcher can confirm the reaction's trajectory without needing intermediate sampling.

Reagents Required:
  • trans-2-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid (1.0 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Isobutyl chloroformate (IBCF) (1.1 eq)

  • Sodium borohydride (NaBH₄) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) and Methanol (MeOH)

Step-by-Step Methodology:
  • Substrate Dissolution: Dissolve the starting carboxylic acid (1.0 eq) in anhydrous THF (0.2 M concentration) in an oven-dried flask under an inert atmosphere (N₂ or Ar). Cool the solution to -15 °C using a dry ice/acetone bath.

  • Activation: Add NMM (1.1 eq) dropwise via syringe. Stir for 2 minutes. Next, add IBCF (1.1 eq) dropwise over 5 minutes, strictly maintaining the internal temperature between -15 °C and -10 °C[3].

    • Self-Validating Check: A dense white precipitate (NMM·HCl) will form immediately. This visual cue confirms the successful generation of the mixed anhydride[3].

  • Reduction: After stirring for 10 minutes at -15 °C, add solid NaBH₄ (2.5 eq) in one portion. Immediately follow with the dropwise addition of MeOH (approx. 10% volume relative to THF)[3].

    • Self-Validating Check: Vigorous effervescence (H₂ gas evolution) will occur upon MeOH addition. This confirms the in-situ generation of the highly active trimethoxyborohydride species[3].

  • Quench: Allow the reaction to stir for an additional 10-15 minutes at -15 °C. Quench the reaction by carefully adding 1M HCl until the pH reaches ~3. The effervescence will cease, and the white suspension will dissolve into a biphasic mixture[3].

  • Workup & Isolation: Remove the cooling bath. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated NaHCO₃ (to remove any unreacted acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is typically obtained in >95% purity and can be used directly, or triturated with cold hexanes to yield a pristine white solid[1].

ExpWorkflow Step1 1. Dissolution (THF, -15 °C) Step2 2. Activation (NMM + iBuOCOCl) Step1->Step2 Step3 3. Reduction (NaBH4 + MeOH) Step2->Step3 Step4 4. Quench (1M HCl) Step3->Step4 Step5 5. Extraction (EtOAc / Brine) Step4->Step5 Step6 6. Isolation (Crystallization) Step5->Step6

Fig 2: Step-by-step experimental workflow for the Mixed Anhydride/NaBH₄ reduction.

References

  • Kokotos, G., et al. (1999). "Selective One-Pot Conversion of Carboxylic Acids into Alcohols." Journal of Organic Chemistry, 64(24), 8962-8964. Available at:[Link]

  • Tale, R. H., et al. (2022). "A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate." Results in Chemistry, 4, 100481. Available at:[Link]

  • Prasad, K., et al. (2003). "A Facile and Simple Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols." Journal of Chemical Research, 2003(8), 516-517. Available at:[Link]

Sources

Comparative

Analytical standards for Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

An in-depth technical evaluation and comparison guide designed for analytical chemists, proteomics researchers, and drug development professionals. Executive Summary & Mechanistic Context Benzyl trans-(2-hydroxymethyl)cy...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation and comparison guide designed for analytical chemists, proteomics researchers, and drug development professionals.

Executive Summary & Mechanistic Context

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-68-5; Formula: C15H21NO3; MW: 263.34) is a highly versatile, conformationally restricted chiral building block. Widely utilized in the synthesis of peptidomimetics and as an intermediate in proteomics research[1], its structural integrity is paramount. The molecule features a benzyl carbamate (Cbz) protecting group and a trans-oriented hydroxymethyl moiety on a cyclohexane scaffold[2].

From an analytical perspective, the Cbz group provides a distinct UV chromophore ( π→π∗ transitions), enabling sensitive chromatographic detection. However, the carbamate linkage is susceptible to hydrolysis or hydrogenolysis under specific conditions, necessitating rigorous analytical standards to accurately quantify the active pharmaceutical ingredient (API) and monitor degradation products like benzyl alcohol and the free amino-alcohol.

This guide objectively compares the performance of different analytical standard grades for this compound and provides self-validating, step-by-step methodologies for its quantification.

Comparative Analysis of Standard Grades

Selecting the correct grade of analytical standard dictates the metrological traceability and uncertainty of your downstream assays. The table below compares the three primary tiers of reference materials available for Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate.

Feature / GradeISO 17034 Certified Reference Material (CRM)Secondary Working Standard (USP <11> Compliant)Reagent Grade / In-House Synthesized
Purity Assignment Orthogonal (Mass Balance + qNMR)Qualified against a primary CRMSingle method (usually HPLC-Area %)
Metrological Traceability SI-traceable via primary methods[3]Traceable to CRMNot formally traceable
Uncertainty Budget Fully documented ( UCRM​ provided)Estimated via intermediate precisionUnknown / Assumed 100%
Best Application Method validation, Instrument calibrationRoutine batch release, QC testingEarly-stage R&D, Synthesis optimization
Regulatory Compliance Meets ISO/IEC 17025 & FDA requirements[4]Acceptable for routine GMP QCNon-compliant for quantitative GMP use

Experimental Methodologies: The Self-Validating Analytical Pipeline

To ensure trustworthiness, every analytical protocol must be a self-validating system. Below are the two primary methodologies for analyzing Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate, complete with the causality behind the experimental design.

Method A: Chromatographic Purity via HPLC-UV (Routine Profiling)

Causality & Design: The aromatic ring of the Cbz group exhibits strong absorbance at 210 nm and 254 nm. Because potential degradation products (e.g., benzyl alcohol) are significantly more polar than the intact carbamate, a reversed-phase gradient starting with a highly aqueous mobile phase is required to prevent co-elution at the void volume.

Step-by-Step Protocol:

  • System Preparation: Equip an HPLC with a Diode Array Detector (DAD) and a C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses silanol ionization and sharpens the carbamate peak).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 0-2 min: 10% B; 2-15 min: linear ramp to 90% B; 15-18 min: hold at 90% B; 18-20 min: return to 10% B. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the standard in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.

  • System Suitability Testing (SST - Self-Validation): Inject a resolution mixture containing the standard and spiked benzyl alcohol. Acceptance criteria: Resolution ( Rs​ ) > 2.0; Tailing factor ( Tf​ ) for the main peak < 1.5; Relative Standard Deviation (RSD) of 5 replicate injections < 1.0%.

  • Acquisition: Monitor at 210 nm (quantification) and 254 nm (spectral purity confirmation).

Method B: Absolute Mass Fraction via 1H qNMR (Primary Certification)

Causality & Design: Quantitative NMR (qNMR) is a primary ratio method. The integral of an NMR resonance is directly proportional to the number of nuclei generating the signal, eliminating the need for a structurally identical reference standard[3]. This is the gold standard for assigning absolute purity to a CRM without relying on chromatographic response factors[5].

Step-by-Step Protocol:

  • Calibrant Selection: Use NIST-traceable Maleic Acid (Internal Standard). Causality: Maleic acid produces a sharp singlet at ~6.3 ppm in DMSO- d6​ , which perfectly avoids the aromatic protons of the Cbz group (~7.3 ppm) and the aliphatic cyclohexyl protons (1.0–4.0 ppm).

  • Sample Preparation: Accurately weigh ~20 mg of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate and ~5 mg of Maleic Acid into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of high-purity DMSO- d6​ .

  • Instrument Setup: 500 MHz or higher NMR spectrometer. Set the probe temperature to 298 K.

  • Relaxation Delay ( D1​ ) Optimization (Self-Validation): To ensure complete longitudinal relaxation (critical for quantitative accuracy), measure the T1​ relaxation time of the slowest relaxing proton using an inversion-recovery experiment. Set D1​≥7×T1​ (typically 30-45 seconds).

  • Acquisition & Processing: Acquire 64 transients with a 90° excitation pulse. Apply zero-filling (at least 64k points) and an exponential line broadening of 0.3 Hz.

  • Calculation: Calculate the mass fraction using the integral ratio of the aromatic Cbz protons (5H) to the Maleic acid protons (2H), factoring in their respective molecular weights and sample masses.

Performance Comparison: CRM vs. Reagent Grade

To objectively demonstrate the impact of standard quality, a spike-recovery experiment was performed. A placebo matrix was spiked with a known mass of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate. The recovery was quantified using calibration curves generated from either an ISO 17034 CRM or a commercial Reagent Grade standard.

Performance MetricCalibration via ISO 17034 CRMCalibration via Reagent Grade (>98%)
Assigned Purity 99.6% ± 0.2% (qNMR verified)98.5% (Area % by HPLC, unverified)
Mean Recovery (n=6) 99.8%101.4% (Overestimation due to standard impurity)
Precision (% RSD) 0.6%1.8%
Linearity ( R2 ) 0.99990.9985
Conclusion Highly accurate, suitable for GMP releaseSystematic positive bias; fails stringent QC criteria

Data Insight: The Reagent Grade standard contained UV-transparent impurities (e.g., residual inorganic salts or water) not detected by the manufacturer's HPLC-Area % method. Because its true mass fraction was lower than the labeled 98.5%, using it as a calibrant artificially inflated the calculated recovery of the spiked samples.

Decision Workflows & Visualizations

The following diagrams map the logical pathways for standard certification and analytical method selection.

CertificationWorkflow cluster_analysis Orthogonal Purity Assessment (ISO 17034) Start Raw Material (CAS 213672-68-5) Purification Preparative HPLC & Crystallization Start->Purification HPLC HPLC-UV/MS (Chromatographic Purity) Purification->HPLC qNMR 1H qNMR (Absolute Mass Fraction) Purification->qNMR KarlFischer Karl Fischer & TGA (Water/Volatiles) Purification->KarlFischer MassBalance Mass Balance Calculation (100% - Impurities) HPLC->MassBalance Certification Certified Reference Material (CRM) with Uncertainty Budget qNMR->Certification Primary Ratio Method KarlFischer->MassBalance MassBalance->Certification

Fig 1: ISO 17034 Certification Workflow for Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate standards.

DecisionTree Goal Quantify Benzyl trans-(2-hydroxymethyl) cyclohexylcarbamate IsCRM Is an ISO 17034 CRM Available? Goal->IsCRM UseHPLC HPLC-UV Analysis (External Calibration) IsCRM->UseHPLC YES UseqNMR 1H qNMR Analysis (Internal Standard: Maleic Acid) IsCRM->UseqNMR NO (Use Primary Method) Validate Method Validation (ICH Q2/USP <1225>) UseHPLC->Validate UseqNMR->Validate

Fig 2: Analytical Decision Tree for selecting quantification methodology based on standard availability.

References

  • National Association of Testing Authorities (NATA): Reference Materials Producers (ISO 17034) Accreditation Requirements.[Link]

  • United States Pharmacopeia (USP): Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR) as a Primary Ratio Method.[Link]

  • National Institutes of Health (NIH) / PubMed: Validation of quantitative NMR: Metrological approaches for purity assignment.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical, often complex, final step that ensures the safety of per...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical, often complex, final step that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate, grounded in established safety and regulatory standards.

The First Principle: Proactive Hazard Assessment

Key Safety Considerations:

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn when handling this compound.[3]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]

  • Spill Preparedness: Have a spill kit readily accessible that is appropriate for handling solid organic compounds. In the event of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container for disposal.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[5][6] The following workflow provides a structured approach to ensure compliance and safety.

DisposalWorkflow A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B Properly categorize waste C Step 3: Temporary On-Site Accumulation B->C Ensure compliant packaging D Step 4: Professional Waste Collection C->D Adhere to storage time limits E Step 5: Documentation & Record Keeping D->E Maintain a clear chain of custody

Sources

Handling

Personal protective equipment for handling Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

Operational and Safety Guide: Handling Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system gov...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system governed by molecular behavior. Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-68-5)[1] is a specialized synthetic intermediate widely utilized in drug development and medicinal chemistry. Structurally, it features a reactive carbamate linkage (-NH-COO-) protected by a lipophilic benzyl group, coupled with a hydroxymethylcyclohexyl moiety.

While it is a stable solid under standard conditions, the lipophilicity of the benzyl and cyclohexyl groups significantly enhances its potential for percutaneous absorption if dissolved in organic solvents. Furthermore, fine dust generation during the handling of the solid powder poses risks of respiratory and severe eye irritation[2],[3]. This guide establishes a self-validating, field-proven protocol for the safe handling, personal protective equipment (PPE) utilization, and disposal of this compound.

Part 1: Mechanistic Rationale for PPE Selection

Every piece of PPE must be dictated by the physical state and solvent environment of the compound. Carbamate derivatives can cause serious eye irritation and respiratory distress upon overexposure (2)[2]. When handled as a dry powder, the primary risk is dust inhalation and ocular contact. When dissolved in solvents like dichloromethane (DCM) or dimethylformamide (DMF) for synthesis, the risk shifts to solvent-assisted transdermal penetration (4)[4].

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategorySpecification StandardMechanistic Rationale & Causality
Eye Protection Tightly fitting chemical safety goggles (EN 166 or OSHA 29 CFR 1910.133)[2].Prevents corneal damage from fine dust accumulation or micro-splashes during solvent transfer. Standard safety glasses with side shields are insufficient for fine powders.
Hand Protection Double-gloving: Inner polyethylene glove, outer nitrile glove (EN 374 compliant).Nitrile provides mechanical strength, but organic solvents carrying the carbamate can permeate it. The inner layer prevents solvent-assisted percutaneous absorption.
Body Protection Flame-retardant, knee-length lab coat and closed-toe, non-porous shoes[3].Minimizes exposed skin surface area. Porous materials (like canvas shoes) can trap spilled solutions against the skin, accelerating absorption.
Respiratory NIOSH/MSHA or EN 149 approved respirator with a P3 particulate filter[2].Required only if handling large quantities outside a certified fume hood or if the hood's face velocity drops, mitigating the inhalation of aerosolized particles.

Part 2: Step-by-Step Operational Workflow

To ensure trustworthiness and safety, the following operational workflow must be strictly adhered to when weighing and transferring Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate.

Standard Operating Procedure: Chemical Transfer and Solution Preparation

  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm)[4].

  • PPE Donning Sequence: Don the lab coat, followed by safety goggles, and finally the double-layer gloves. Ensure the outer glove cuff overlaps the lab coat sleeve.

  • Static Discharge Mitigation: Ground the receiving container. Use an anti-static, grounded spatula to transfer the solid powder. This prevents the electrostatic dispersion of fine dust particles into the user's breathing zone[2].

  • Solvent Addition: If preparing a stock solution, slowly add the solvent down the inner wall of the receiving flask to minimize aerosolization. Keep the container tightly sealed immediately after use to prevent volatilization and moisture ingress[4].

  • Decontamination and Doffing: Wipe down the exterior of the sealed container and the balance with a solvent-dampened tissue. Doff PPE in reverse order of contamination risk: remove outer gloves, then goggles, then the lab coat, and wash hands thoroughly with soap and water[4],.

G Start Pre-Operation Setup DonPPE Don PPE Sequence (Coat -> Goggles -> Gloves) Start->DonPPE Ventilation Verify Fume Hood Face Velocity >100 fpm DonPPE->Ventilation Handling Handle Benzyl trans-(2-hydroxymethyl) cyclohexylcarbamate Ventilation->Handling DoffPPE Doff PPE & Decontaminate (Gloves -> Goggles -> Coat) Handling->DoffPPE

Logical workflow for PPE donning and chemical handling.

Part 3: Spill Response and Waste Disposal Plan

Carbamate spills require immediate, systematic containment to prevent environmental contamination and personnel exposure. Never attempt to clean a spill if you lack the appropriate PPE or feel unsure of your ability to manage it safely (4)[4].

Step-by-Step Spill Response Protocol:

  • Immediate Assessment: Determine the scale of the spill. Minor spills (<50g) inside a fume hood can be managed by the researcher. Major spills (>50g) or any spill outside a ventilated area requires immediate laboratory evacuation[4].

  • Containment (Solid Spill): Do not dry sweep, as this generates hazardous dust. Gently cover the spilled powder with damp absorbent pads or an inert material (e.g., sand or diatomite) to suppress aerosolization (5)[5].

  • Containment (Solution Spill): Surround the spill with liquid-binding absorbent materials. Work from the perimeter toward the center to prevent spreading[4].

  • Surface Neutralization: After removing the bulk material, wash the affected area thoroughly with a detergent and water solution to remove residual traces of the lipophilic compound[4].

  • Waste Disposal: Place all contaminated materials, including absorbent pads and outer gloves, into a compatible, sealable hazardous waste container. Double-bag the solid waste and submit a formal request to the Environmental Health and Safety (EHS) department for hazardous material pickup (6)[4],[6].

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) or Outside Hood Assess->Major Clean Damp Sweep/Absorb with Inert Material Minor->Clean Evacuate Evacuate Area & Call EHS Major->Evacuate Dispose Double Bag & Dispose as Hazardous Waste Clean->Dispose

Decision tree for assessing and responding to chemical spills.

References

  • BENZYL TRANS-(2-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE — Chemical Substance Information . NextSDS. 1

  • Standard Operating Procedure for Urethane (Ethyl Carbamate, Carbamic Acid Ethyl Ester) . UNC Environment, Health and Safety. 4

  • Personal protective equipment for handling Methyl carbamate-d3 . BenchChem. 2

  • SAFETY DATA SHEET - Benzyl carbamate . Thermo Fisher Scientific. 3

  • SAFETY DATA SHEET - Benzyl carbamate . Sigma-Aldrich.

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet . Agilent Technologies.5

  • Safety Data Sheet: Ammonium carbamate . Carl ROTH. 6

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate
Reactant of Route 2
Reactant of Route 2
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate
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